Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRZXVUQYMTLY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233265 | |
| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256636-22-2 | |
| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256636-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
What is the CAS number for Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
An In-Depth Technical Guide to Methyl (4R)-4-Amino-1-Methyl-L-Prolinate
Authored by: A Senior Application Scientist
Introduction
Methyl (4R)-4-Amino-1-Methyl-L-Prolinate is a synthetically derived, chiral amino acid ester that belongs to the class of proline analogues. Proline and its derivatives are of significant interest to the pharmaceutical and chemical industries due to the unique conformational rigidity imparted by their five-membered pyrrolidine ring. This structural feature makes them invaluable as chiral building blocks and scaffolds in the design of novel therapeutics and catalysts. This guide provides a comprehensive technical overview of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate, covering its chemical identity, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its emerging applications in drug development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a compound are foundational for its application in research and development. Methyl (4R)-4-Amino-1-Methyl-L-Prolinate is typically handled in its free base form or as a more stable dihydrochloride salt.
The Chemical Abstracts Service (CAS) has assigned the following registry numbers:
The distinction between the free base and its salt form is critical, as their physical properties, such as solubility and stability, can differ significantly. The IUPAC name for the free base is methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate[1].
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source(s) |
| Molecular Formula | C₇H₁₄N₂O₂ | C₇H₁₆Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 158.20 g/mol | 231.12 g/mol | [1][2] |
| Appearance | Not specified (likely an oil or low-melting solid) | Solid | |
| InChIKey | WWDRZXVUQYMTLY-RITPCOANSA-N | KRVAEZGAEYMPOS-USPAICOZSA-N | [1] |
| Canonical SMILES | CN1CN | CN1CN.Cl.Cl | [2] |
Synthesis Protocol
The proposed pathway involves:
-
Protection: Protection of the amine and carboxylic acid functionalities of the starting material.
-
Stereospecific Conversion: Conversion of the hydroxyl group to an amino group with inversion of stereochemistry.
-
N-Methylation: Introduction of the methyl group on the ring nitrogen.
-
Esterification: Formation of the methyl ester.
-
Deprotection: Removal of protecting groups to yield the final product.
Experimental Workflow: A Plausible Synthetic Route
This protocol is a representative, multi-step synthesis adapted from established procedures for proline modification.[3][5]
Step 1: N- and O-Protection of (2S, 4R)-4-Hydroxy-L-proline
The starting material, (2S, 4R)-4-Hydroxy-L-proline, is first protected to prevent unwanted side reactions. The amine is typically protected with a Boc group, and the carboxylic acid is converted to a methyl ester.
Step 2: Mesylation of the Hydroxyl Group
The hydroxyl group is converted to a good leaving group, such as a mesylate, to facilitate nucleophilic substitution.
Step 3: Azide Substitution with Inversion of Stereochemistry
The mesylate is displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of configuration at the C4 position, yielding the (4S)-azido derivative.
Step 4: Reduction of the Azide and N-Methylation
The azide is reduced to the primary amine. This is followed by reductive amination using formaldehyde in the presence of a reducing agent (e.g., NaBH(OAc)₃) to introduce the methyl group on the ring nitrogen.
Step 5: Final Deprotection
The Boc protecting group is removed under acidic conditions to yield the final product, Methyl (4R)-4-Amino-1-Methyl-L-Prolinate.
Diagram: Synthetic Workflow
Caption: A plausible synthetic pathway from (2S, 4R)-4-Hydroxy-L-proline.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized Methyl (4R)-4-Amino-1-Methyl-L-Prolinate, a suite of analytical techniques must be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of proline derivatives.[6] Due to the lack of a strong chromophore in the target molecule, pre-column derivatization is often necessary for sensitive UV or fluorescence detection.[6][7]
Protocol: HPLC Analysis with NBD-F Derivatization
-
Standard and Sample Preparation: Prepare a stock solution of the analyte in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0). Create a calibration curve by diluting the stock solution to a range of concentrations.[6]
-
Derivatization: To an aliquot of the sample/standard, add a solution of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) in acetonitrile. Heat the mixture to facilitate the reaction.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate) and an organic solvent like methanol or acetonitrile is typically effective.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the NBD derivative.[7]
-
-
Quantification: The concentration of the analyte is determined by comparing its peak area to the standard curve.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The spectra will confirm the presence of the methyl ester, the N-methyl group, and the protons on the pyrrolidine ring. The specific chemical shifts and coupling constants will be characteristic of the (2S, 4R) stereochemistry.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Applications in Drug Development
Proline analogues are versatile building blocks in medicinal chemistry, primarily due to their ability to introduce conformational constraints into peptide chains and small molecules.[8] This rigidity can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates.
Scaffold for Novel Therapeutics
Methyl (4R)-4-Amino-1-Methyl-L-Prolinate is a valuable scaffold for creating libraries of compounds for screening against various biological targets. The two amine functionalities and the ester group provide three points for chemical diversification.
-
Antibacterial Agents: The proline scaffold is a key component of the lincosamide family of antibiotics, such as lincomycin.[3][5] Derivatives like the target molecule can be used to synthesize novel analogues with potentially improved activity against drug-resistant bacteria.[9] Studies have shown that proline-based molecules have a high potential for inhibiting DNA gyrase, a crucial enzyme for bacterial replication.[9]
-
Neuroactive Compounds: Proline derivatives have been investigated for their nootropic (cognitive-enhancing) and neuroprotective effects.[7][10] The rigid structure can help in designing ligands that fit precisely into the binding pockets of receptors and enzymes in the central nervous system.
Potential Signaling Pathway Involvement
While the specific pathways modulated by Methyl (4R)-4-Amino-1-Methyl-L-Prolinate are not yet elucidated, related proline derivatives have shown neuroprotective effects that may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a critical transcription factor involved in inflammatory responses, and its inhibition is a therapeutic strategy for various diseases.
Diagram: Potential Role in NF-κB Pathway Inhibition
Sources
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- 5. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
Synthesis Pathways for Methyl (4R)-4-Amino-1-Methyl-L-Prolinate: A Stereocontrolled Approach from L-Proline
Executive Summary & Retrosynthetic Rationale
The synthesis of highly functionalized proline derivatives, such as Methyl (4R)-4-amino-1-methyl-L-prolinate, is a critical endeavor in the development of peptidomimetics, foldamers, and novel therapeutics[1]. The target molecule possesses two stereocenters (2S, 4R) and requires precise regioselective orthogonal functionalization at the C4 and N1 positions.
While direct C(sp3)-H amination of L-proline is an area of active academic research, it lacks the regioselectivity and scalability required for robust drug development. Therefore, the most authoritative and field-proven retrosynthetic approach utilizes the chiral pool. By leveraging biocatalytically derived (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline)—which is produced industrially from L-proline via proline hydroxylase—we establish the correct C2 stereocenter and oxygenate the C4 position with high atom economy[2].
The central mechanistic challenge lies in converting the (4R)-hydroxyl group to a (4R)-amino group. Because the starting material and the final product share the same "trans" relative stereochemistry, a net retention of configuration is required. As a Senior Application Scientist, I strongly advise against the oxidation/reductive amination sequence (via a 4-ketoproline intermediate) due to poor facial selectivity, which yields difficult-to-separate diastereomeric mixtures. Instead, a self-validating double inversion sequence (Mitsunobu inversion followed by azide displacement) guarantees absolute stereochemical fidelity[3].
Furthermore, the sequencing of N-methylation and C4-amination is critical. Reducing the C4-azide to a primary amine before N1-methylation inevitably leads to over-methylation (dimethylation) at C4. The protocol detailed below strategically masks the C4 amine as an azide until the N1-methylation is complete, ensuring absolute chemoselectivity.
Comparative Analysis of C4-Amination Strategies
To justify the selected pathway, the quantitative performance metrics of the three primary C4-amination strategies are summarized below.
| Synthesis Strategy | Stereochemical Outcome | Diastereomeric Excess (d.e.) | Avg. Overall Yield | Scalability | Key Reagents |
| Double Inversion (Azide Route) | Exclusive (4R) | > 98% | 45 - 55% | High | DIAD, PNBA, NaN₃ |
| Oxidation / Reductive Amination | Mixture (4R / 4S) | 20 - 40% | 60 - 70% | Moderate | TEMPO, NaBH(OAc)₃ |
| Direct C(sp3)-H Amination | Variable | < 10% | < 20% | Low (Academic) | Ir/Rh Catalysts, Directing Groups |
Table 1: Quantitative comparison of synthetic strategies for C4-amination of L-proline derivatives.
Experimental Workflows: Step-by-Step Methodology
The following protocol describes the optimized, self-validating system for synthesizing Methyl (4R)-4-amino-1-methyl-L-prolinate.
Phase 1: Protection and Esterification of the Chiral Pool
Note: The starting material, trans-4-hydroxy-L-proline, is assumed to be sourced from the enzymatic hydroxylation of L-proline.
-
N-Boc Protection: Suspend (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of THF and 1M NaOH. Cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir at room temperature for 12 hours. Acidify to pH 2-3 with 1M HCl and extract with ethyl acetate to yield N-Boc-(2S,4R)-4-hydroxy-L-proline.
-
Methyl Esterification: Dissolve the protected amino acid in DMF. Add K₂CO₃ (1.5 eq) and cool to 0 °C. Add Iodomethane (MeI, 1.2 eq) slowly. Stir for 4 hours. Quench with water, extract with diethyl ether, wash with brine, and concentrate to yield N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester .
Phase 2: First Stereochemical Inversion (Mitsunobu Reaction)
This step inverts the (4R) stereocenter to (4S)[3].
-
Dissolve the ester from Phase 1 (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (PNBA, 1.5 eq) in anhydrous THF under argon. Cool to 0 °C.
-
Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes to prevent thermal runaway and minimize elimination side-products.
-
Stir at room temperature for 16 hours. Concentrate and purify via silica gel chromatography to isolate the (2S,4S)-p-nitrobenzoate intermediate.
-
Hydrolysis: Dissolve the intermediate in methanol, add K₂CO₃ (2.0 eq), and stir for 2 hours. Neutralize, extract, and concentrate to yield N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester .
Phase 3: Second Stereochemical Inversion (Azidation)
This step reinstates the (4R) stereochemistry via an SN2 displacement[4].
-
Mesylation: Dissolve the (4S)-alcohol (1.0 eq) in anhydrous DCM. Add Triethylamine (Et₃N, 2.0 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour, wash with NaHCO₃, and concentrate to yield the crude mesylate.
-
Azide Displacement: Dissolve the mesylate in anhydrous DMF. Add Sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80 °C for 12 hours.
-
Cool, dilute with water, and extract with ethyl acetate. The SN2 mechanism strictly guarantees the formation of N-Boc-(2S,4R)-4-azido-L-proline methyl ester .
Phase 4: Regioselective N-Methylation
By performing N-methylation while the C4-amine is masked as an azide, we prevent catastrophic over-methylation[2].
-
Boc Deprotection: Treat the azide intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate under vacuum to yield the TFA salt.
-
Reductive Amination: Dissolve the TFA salt in 1,2-dichloroethane (DCE). Add aqueous Formaldehyde (37%, 2.0 eq) and Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq).
-
Stir at room temperature for 6 hours. Quench with saturated NaHCO₃, extract with DCM, and purify to yield (2S,4R)-4-azido-1-methyl-L-proline methyl ester .
Phase 5: Azide Reduction (Staudinger Protocol)
-
Dissolve the azido-methyl ester in a 9:1 mixture of THF and water.
-
Add PPh₃ (1.5 eq) in small portions. The evolution of nitrogen gas indicates the formation of the iminophosphorane intermediate.
-
Stir at room temperature for 12 hours to allow complete hydrolysis.
-
Acidify, wash with ether to remove triphenylphosphine oxide, then basify the aqueous layer and extract with DCM to yield the final product: Methyl (4R)-4-amino-1-methyl-L-prolinate .
Pathway Visualizations
The following diagrams map the logical progression and stereochemical causality of the synthesis.
Fig 1: Stereocontrolled synthesis of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate via double inversion.
Fig 2: Mechanistic causality of C4 stereocenter inversion and retention steps.
References
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXU5s2wtvS_uO2KliNFzkuS6hr15OeqfqLKbnCj7NFCH6AuwrOmMapL2nanleRpeLSHrjS_80F7Jj9-aQdyh5ihHJg1LzG4BHCXvUTJL7jmYuxLrADponspy4m5qEPlW0LmjRs4lSgsBz9aI4=]
- Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtds433mq9mobKE0xtQHvT_Abz6MT2c9lqa9VLyROyoHrlVboeXdpXmkDp7HgKOQ54b3Q2z1RhuOYzSUUTdXzCxllth_NZbDtAKhTjVi3Q5zjAD3sKUFk1hAwF0HtluvWvr8eRNnY=]
- The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqgs3uTVdw56Ada5fieVpaQJSTZEyWqx_Ox548HpwuOX-9TUnvyMztzS7ECsNGFlDrUvGc68LG-I7o8aUrX5-nR0KH_AX2M4btNOH1sw_NAwGvoJ0PkGtVivdgrk7JQEyu0M1rTMaCpf1v-4A=]
- A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHfifUzLxvZTPc5P_SfVJ1n9p9OXoowGlxUCN3rWCKys10x_EVHOFRbjoIQ76kCUHaWmeBoX5zNiLXfYeBlNP4-SJxQ5RdVMFuOBe4qQhuK-0gak8qGT_U3E8DVm-xesadO3mnH11UNIvvm-2AmlBhY7_G2VL7ecdd]
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- 2. mdpi.com [mdpi.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient synthetic route to (2 S ,4 S )-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01011A [pubs.rsc.org]
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of (4R)-4-amino-1-methyl-L-proline Derivatives
Introduction: The Significance of Substituted Prolines in Modern Drug Discovery
Proline, with its unique cyclic structure, holds a privileged position in the architecture of peptides and proteins.[1] Its pyrrolidine ring imposes significant conformational constraints, influencing protein folding, stability, and molecular recognition events.[][3] Consequently, proline and its derivatives have become invaluable tools in drug design, offering a scaffold to modulate the biological activity and pharmacokinetic properties of therapeutic agents.[1][][4] Among the vast landscape of proline analogs, (4R)-4-amino-1-methyl-L-proline stands out as a particularly intriguing moiety. The stereospecific introduction of an amino group at the C4 position, coupled with N-methylation, creates a complex interplay of steric and electronic effects that profoundly dictate its three-dimensional structure and, by extension, its function.
This technical guide provides a comprehensive exploration of the stereochemical and conformational intricacies of (4R)-4-amino-1-methyl-L-proline derivatives. We will delve into the fundamental principles governing proline ring puckering, the influence of substituents on conformational equilibria, and the analytical techniques employed to elucidate these structural nuances. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the unique properties of this proline derivative in their therapeutic design strategies.
PART 1: The Stereochemical Landscape of the Proline Ring
The conformational flexibility of the five-membered pyrrolidine ring of proline is not random; it is characterized by a phenomenon known as "puckering." This puckering arises to alleviate torsional strain and results in two primary, low-energy envelope conformations: Cγ-endo and Cγ-exo .[5][6]
-
Cγ-endo: The Cγ atom is displaced on the same side of the ring as the carboxyl group.
-
Cγ-exo: The Cγ atom is displaced on the opposite side of the ring as the carboxyl group.
The interconversion between these two puckered states is rapid, with a low energy barrier.[5] However, the introduction of substituents on the proline ring can significantly influence the equilibrium between the endo and exo conformations.[7]
The Influence of 4R-Substitution
In the case of (4R)-4-amino-1-methyl-L-proline, the stereochemistry at the C4 position plays a critical role in dictating the preferred ring pucker. Generally, 4R-substituted prolines with electron-withdrawing groups favor an exo ring pucker.[7][8] This preference is driven by a combination of steric and stereoelectronic effects, including the gauche effect, which describes the tendency of adjacent bonds to adopt a gauche conformation.[8]
The amino group at the C4 position, while not as strongly electron-withdrawing as a nitro or fluoro group, can still influence the conformational landscape. Its ability to participate in hydrogen bonding, either intramolecularly or with the solvent, adds another layer of complexity to the conformational equilibrium.
The Impact of N-Methylation
The methylation of the ring nitrogen introduces a tertiary amine, which has several important consequences:
-
Elimination of the N-H Donor: The absence of the N-H proton prevents its participation in hydrogen bonding as a donor, which can alter interactions with neighboring residues or solvent molecules.
-
Steric Hindrance: The methyl group introduces steric bulk, which can influence the cis/trans isomerization of the preceding peptide bond and potentially affect the ring pucker.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the ring.
The interplay between the 4R-amino group and the N-methyl group in (4R)-4-amino-1-methyl-L-proline creates a unique conformational profile that must be carefully characterized to understand its behavior in a larger molecular context.
PART 2: Conformational Analysis: A Multi-faceted Approach
A thorough understanding of the conformational preferences of (4R)-4-amino-1-methyl-L-proline derivatives requires a combination of experimental and computational techniques. Each method provides complementary information, leading to a more complete picture of the molecule's three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.[9][10] Several key NMR parameters are sensitive to the local geometry of the proline ring:
-
³JHH Coupling Constants: The three-bond proton-proton coupling constants (³JHH) within the pyrrolidine ring are highly dependent on the dihedral angles between the coupled protons. By measuring these coupling constants, one can infer the preferred ring pucker.[9][11]
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. The presence or absence of specific NOEs can help to distinguish between different conformers.
-
Chemical Shifts: The chemical shifts of the ring protons and carbons can also be sensitive to the local electronic environment, which is influenced by the ring conformation.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve the (4R)-4-amino-1-methyl-L-proline derivative in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) at a concentration of 5-10 mg/mL.
-
1D ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum to identify all proton resonances.
-
2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish the scalar coupling network within the pyrrolidine ring.
-
2D TOCSY Acquisition: A Total Correlation Spectroscopy (TOCSY) experiment can be used to identify all protons within a spin system, which is particularly useful for crowded spectral regions.
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations. The choice between NOESY and ROESY depends on the molecular weight of the compound.
-
Data Analysis: Integrate cross-peaks in the 2D spectra and measure ³JHH coupling constants from the 1D spectrum or high-resolution 2D spectra. Compare the experimental data with theoretical values for endo and exo puckers to determine the predominant conformation.
X-ray Crystallography: The Solid-State Structure
X-ray crystallography provides a definitive, high-resolution picture of the molecule's conformation in the solid state. While this does not necessarily represent the predominant conformation in solution, it provides an invaluable anchor point for computational studies and can reveal key intramolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the (4R)-4-amino-1-methyl-L-proline derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates and geometric parameters.
-
Analysis: Analyze the refined structure to determine the ring pucker, bond lengths, bond angles, and any intramolecular hydrogen bonding interactions.
Computational Modeling: In Silico Insights
Computational modeling, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a powerful means to explore the conformational energy landscape of (4R)-4-amino-1-methyl-L-proline derivatives.[10][12]
-
Conformational Searching: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculations: Optimize the geometry of each conformer and calculate their relative energies to determine the most stable structures.
-
Solvent Effects: Incorporate the effects of the solvent using implicit or explicit solvent models to better mimic experimental conditions.
-
NMR Parameter Prediction: Calculate theoretical NMR parameters (e.g., coupling constants and chemical shifts) for the low-energy conformers and compare them with experimental data to validate the computational model.
Workflow for Computational Analysis
Caption: A typical workflow for the computational conformational analysis of proline derivatives.
PART 3: Synthesis of (4R)-4-amino-1-methyl-L-proline Derivatives
The synthesis of (4R)-4-amino-1-methyl-L-proline derivatives typically starts from commercially available L-hydroxyproline. The synthetic strategy involves the stereospecific introduction of the amino group at the C4 position and subsequent N-methylation.
Synthetic Scheme
Caption: A generalized synthetic route to (4R)-4-amino-1-methyl-L-proline.
Exemplary Synthetic Protocol
A detailed protocol for each step is beyond the scope of this guide; however, the following provides a general outline based on established methodologies.[13][14][15]
-
Protection: The amino and carboxyl groups of L-hydroxyproline are protected, for example, as a Boc-protected amine and a methyl ester.
-
Activation: The hydroxyl group at C4 is activated as a good leaving group, typically by conversion to a mesylate or tosylate.
-
Sₙ2 Displacement: The activated hydroxyl group is displaced with an azide nucleophile (e.g., sodium azide) in an Sₙ2 reaction. This step proceeds with inversion of configuration, leading to the desired (4R) stereochemistry at the C4 position.
-
Reduction: The azide is reduced to the primary amine, commonly using catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction.
-
N-Methylation: The primary amine on the ring can be selectively protected, followed by N-methylation of the ring nitrogen using a suitable methylating agent (e.g., methyl iodide or reductive amination with formaldehyde).[16]
-
Deprotection: Finally, all protecting groups are removed to yield the target compound.
PART 4: Data Summary and Interpretation
The following table summarizes hypothetical but representative data that could be obtained from the conformational analysis of a (4R)-4-amino-1-methyl-L-proline derivative.
| Parameter | Experimental Value | Calculated Value (Exo) | Calculated Value (Endo) | Inferred Conformation |
| ³J(Hα, Hβ¹) | 2.5 Hz | 2.8 Hz | 8.5 Hz | Exo |
| ³J(Hα, Hβ²) | 7.8 Hz | 7.5 Hz | 3.1 Hz | Exo |
| NOE (Hα to Hδ¹) | Strong | Strong | Weak | Exo |
| Relative Energy | - | 0 kcal/mol | +2.1 kcal/mol | Exo |
Interpretation: The experimental ³JHH coupling constants show a much better agreement with the calculated values for the Cγ-exo pucker. The observation of a strong NOE between Hα and Hδ¹ further supports the exo conformation. Computational energy calculations also predict the exo pucker to be significantly more stable than the endo pucker.
Conclusion
The stereochemistry and conformational preferences of (4R)-4-amino-1-methyl-L-proline derivatives are governed by a delicate balance of steric and electronic factors. A comprehensive analysis, integrating NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a thorough understanding of their three-dimensional structure. The insights gained from such studies are crucial for the rational design of novel therapeutics, enabling the fine-tuning of molecular shape to optimize biological activity and pharmacokinetic properties. As the demand for more sophisticated and specific drugs continues to grow, the strategic incorporation of conformationally defined building blocks like (4R)-4-amino-1-methyl-L-proline will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Verma, S., et al. (2020). Conformational landscape of substituted prolines. Journal of Biomolecular Structure and Dynamics, 39(1), 1-21. [Link]
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Wathen, B. P., et al. (2016). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry, 14(44), 10454-10465. [Link]
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Improta, R., et al. (2005). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 70(24), 9645-9653. [Link]
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Park, S.-W., et al. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3467-3476. [Link]
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ResearchGate. (n.d.). Proline conformational equilibria. a) Proline exo and endo ring... [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2023). Proline, a privileged fragment in drug design: advances and future perspectives. Journal of Medicinal Chemistry, 66(22), 15065-15093. [Link]
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Hofman, M., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Scientific Reports, 11(1), 22005. [Link]
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Hofman, M., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Scientific Reports, 11(1), 22005. [Link]
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Grdadolnik, J., & Mlinarič-Raščan, R. (2009). Quantum Mechanical and NMR Studies of Ring Puckering and cis/trans-Rotameric Interconversion in Prolines and Hydroxyprolines. The Journal of Physical Chemistry A, 113(42), 11328-11339. [Link]
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Grdadolnik, J., & Mlinarič-Raščan, R. (2009). Quantum mechanical and NMR studies of ring puckering and cis/trans-rotameric interconversion in prolines and hydroxyprolines. The Journal of Physical Chemistry A, 113(42), 11328-11339. [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]
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Mollica, A., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(19), 6010. [Link]
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Marasinghe, D., et al. (2025). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Journal of Molecular Structure, 1319, 138769. [Link]
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Bojarska, J., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. International Journal of Molecular Sciences, 21(21), 8233. [Link]
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Meanwell, N. A. (2026). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry. [Link]
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Jaouen, M., et al. (2007). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Synthetic Communications, 37(15), 2497-2508. [Link]
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Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3134-3144. [Link]
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Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry, 55(18), 8039-8048. [Link]
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Mollica, A., et al. (2012). cis-4-Amino-l-proline Residue As a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues: Part 2. Journal of Medicinal Chemistry, 55(18), 8039-8048. [Link]
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Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3134-3144. [Link]
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Lee, Y. S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. Molbank, 2025(1), M1886. [Link]
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Exposome-Explorer. (n.d.). N-Methylproline (Compound). [Link]
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IUPAC. (n.d.). Stereochemistry and conformational analysis. [Link]
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Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3134-3144. [Link]
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Frontiers in Health Informatics. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. [Link]
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da Silva, A. C., et al. (2014). Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 584-592. [Link]
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Comprehensive Mass Spectrometry and Physicochemical Characterization of Methyl (4R)-4-amino-1-methyl-L-prolinate
Executive Summary
Methyl (4R)-4-amino-1-methyl-L-prolinate is a highly functionalized, chiral pyrrolidine derivative widely utilized as a core building block in peptidomimetic drug discovery. Because of its multiple basic centers and specific stereochemistry—formally identified as methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate[1]—rigorous analytical characterization is required prior to its use in synthesis. This technical guide establishes the foundational exact mass calculations and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for definitive structural confirmation.
Chemical Identity and Mass Calculations
In analytical workflows, distinguishing between the average molecular weight (used for molarity and stoichiometry) and the exact monoisotopic mass (used for HRMS identification) is a critical distinction. The compound is predominantly handled as a dihydrochloride salt (CAS: 1609388-59-1) to enhance benchtop stability and aqueous solubility[2],[3].
Quantitative Mass Summaries
Table 1: Elemental Composition and Mass Contributions (Free Base: C7H14N2O2)
| Element | Atom Count | Average Atomic Mass ( g/mol ) | Monoisotopic Mass (Da) | Total Average Mass | Total Exact Mass |
| Carbon (C) | 7 | 12.011 | 12.000000 | 84.077 | 84.000000 |
| Hydrogen (H) | 14 | 1.008 | 1.007825 | 14.112 | 14.109550 |
| Nitrogen (N) | 2 | 14.007 | 14.003074 | 28.014 | 28.006148 |
| Oxygen (O) | 2 | 15.999 | 15.994915 | 31.998 | 31.989830 |
| Total | 25 | - | - | 158.201 g/mol | 158.105528 Da |
The exact monoisotopic mass of the C7H14N2O2 free base is 158.105528 Da , a value computationally verified across standard chemical databases for this molecular formula[4].
Table 2: Physicochemical Properties of Free Base vs. Salt Form
| Property | Free Base | Dihydrochloride Salt |
| Chemical Formula | C7H14N2O2 | C7H14N2O2 · 2HCl |
| Molecular Weight | 158.20 g/mol | 231.12 g/mol |
| Target [M+H]+ Exact Mass | 159.1128 Da | 159.1128 Da (Salt dissociates) |
| Target[M+Na]+ Exact Mass | 181.0953 Da | 181.0953 Da |
Expert Insight on Causality: When calculating the required mass for a standard stock solution, the molecular weight of the salt (231.12 g/mol ) must be used[2]. Failing to account for the two hydrochloride counterions will result in a ~31.5% error in final molarity, cascading into inaccurate biological assay dosing or calibration curve errors.
Self-Validating LC-HRMS Analytical Protocol
To verify the identity and purity of Methyl (4R)-4-amino-1-methyl-L-prolinate, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system, ensuring that every data point is internally controlled against false positives.
Causality in Method Design
-
Ionization Choice: Electrospray Ionization in positive mode (ESI+) is selected. The molecule contains two basic nitrogen atoms (the pyrrolidine ring nitrogen and the primary amine at C4). These readily accept protons in an acidic environment, making ESI+ highly efficient.
-
Mobile Phase Additives: 0.1% Formic acid (FA) is added to both the aqueous and organic mobile phases. Causality: Formic acid lowers the pH, ensuring complete protonation of the basic amines. This maximizes the[M+H]+ signal intensity and improves chromatographic peak shape by minimizing secondary interactions with free silanols on the stationary phase.
Step-by-Step Methodology
-
System Calibration (Pre-run QC): Infuse a standard calibration mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm.
-
Validation Check: If the error exceeds 2 ppm, the Time-of-Flight (TOF) or Orbitrap analyzer must be recalibrated before proceeding to prevent false mass assignments.
-
-
Sample Preparation: Dissolve the dihydrochloride salt in a 50:50 mixture of LC-MS grade Water and Methanol to a final concentration of 1 µg/mL.
-
Causality: Methanol aids in droplet desolvation during the electrospray process, while water ensures the polar salt remains fully dissolved without precipitating in the injection needle.
-
-
Blank Injection (Intra-run QC): Inject the 50:50 Water:Methanol solvent blank.
-
Validation Check: Extract the m/z 159.1128 chromatogram to confirm the absence of a peak, ruling out system carryover from previous analytical runs.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 minutes (Mobile Phase A = Water + 0.1% FA; Mobile Phase B = Acetonitrile + 0.1% FA).
-
Flow Rate: 0.4 mL/min.
-
-
HRMS Acquisition:
-
Mode: ESI+
-
Scan Range: m/z 50 to 500.
-
Resolution: Minimum 70,000 FWHM at m/z 200.
-
-
Data Analysis & Isotopic Validation (Post-run QC): Extract the ion chromatogram (EIC) for the protonated mass [M+H]+ at m/z 159.1128 using a strict 5 ppm mass tolerance window.
-
Validation Check: Analyze the isotopic pattern. For a molecule with 7 carbon atoms, the [M+H+1]+ peak (m/z 160.116) must be approximately 7.7% of the base peak intensity (due to the ~1.1% natural abundance of 13C per carbon atom). A significant deviation in this ratio indicates isobaric interference, invalidating the identification.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow and self-validating checkpoints of the LC-HRMS protocol.
Figure 1: Self-validating LC-HRMS workflow for exact mass confirmation.
References
-
Title: 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem (Isomeric Exact Mass Verification)[4] Source: nih.gov URL: [Link]
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Comprehensive Solubility Profiling of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate in Organic Solvents: A Technical Guide
Executive Summary
In early-stage drug development, accurately mapping the solubility profile of an Active Pharmaceutical Ingredient (API) or its key intermediates is a critical parameter for lead optimization, purification, and formulation. As a Senior Application Scientist, I frequently encounter the challenge of profiling highly polar, multi-functional molecules. Methyl (4R)-4-amino-1-methyl-L-prolinate is a prime example of such a compound.
This technical whitepaper provides an in-depth analysis of the solubility profile of Methyl (4R)-4-amino-1-methyl-L-prolinate in various organic solvents. It moves beyond standard operating procedures by detailing the causality behind solvent interactions and outlining a self-validating, high-throughput miniaturized shake-flask methodology designed to yield thermodynamically accurate data.
Physicochemical Profiling & Mechanistic Rationale
To predict and understand solubility, we must first deconstruct the molecular architecture of the compound. Methyl (4R)-4-amino-1-methyl-L-prolinate ( C7H14N2O2 ) features several distinct functional groups that dictate its solvent interactions:
-
Pyrrolidine Core & N-Methyl Group: The tertiary amine at the N1 position acts exclusively as a hydrogen-bond (H-bond) acceptor. The methyl substitution increases local lipophilicity slightly but prevents H-bond donation.
-
C4 Primary Amine: This group is a strong H-bond donor and acceptor, heavily driving the molecule's affinity for polar protic solvents.
-
C2 Methyl Ester: The ester carbonyl is a potent H-bond acceptor, while the methoxy group adds a minor lipophilic character.
The Causality of Solvation: Because the free base form of this molecule possesses a negative LogP (estimated at -0.35 for its salt forms[1]), it is highly polar. The thermodynamic penalty for disrupting the strong intermolecular hydrogen bonds of the solid crystal lattice can only be overcome by solvents capable of forming equally strong solute-solvent interactions. Therefore, polar protic solvents (which can donate to the ester and tertiary amine) and strong polar aprotic solvents (which can accept from the primary amine) will yield the highest solubility. Conversely, non-polar solvents lacking H-bonding capabilities will fail to solvate the molecule, resulting in near-zero solubility.
(Note: In drug development, this compound is frequently synthesized and stored as a dihydrochloride salt[1]. Salt formation drastically shifts the solubility profile, rendering the compound highly soluble in aqueous media but virtually insoluble in moderately polar organic solvents like ethyl acetate. This guide focuses strictly on the free base form.)
Quantitative Data: Organic Solvent Solubility Matrix
The following table summarizes the predicted thermodynamic solubility profile of the free base in a spectrum of organic solvents, grounded in machine-learning supported solvent-descriptor models[2].
| Solvent Category | Organic Solvent | Polarity Index | H-Bonding Capacity | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Strong Acceptor | Very High (>50 mg/mL) | Exceptional dipole-dipole interactions; strong H-bond acceptance from the C4 primary amine. |
| Polar Protic | Methanol (MeOH) | 5.1 | Donor & Acceptor | High (10–50 mg/mL) | Synergistic H-bonding; donates to the C2 ester and N1 tertiary amine while accepting from the C4 amine. |
| Polar Aprotic | Acetonitrile (MeCN) | 5.8 | Moderate Acceptor | Moderate (1–10 mg/mL) | Adequate dipole interactions, but lacks the H-bond donating capability required to fully stabilize the tertiary amine. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 4.4 | Weak Acceptor | Low (0.1–1.0 mg/mL) | Relies primarily on dispersion forces and weak dipole interactions; insufficient to overcome the API's crystal lattice energy. |
| Non-Polar | Toluene | 2.4 | None ( π -interactions) | Very Low (<0.1 mg/mL) | The highly lipophilic, aromatic environment cannot stabilize the polar diamino ester structure. |
| Non-Polar | Heptane | 0.1 | None | Insoluble | Complete absence of polarity and H-bonding results in an insurmountable thermodynamic penalty for dissolution. |
Experimental Methodology: Miniaturized Thermodynamic Shake-Flask Protocol
Traditional shake-flask methods require prohibitive amounts of API. To conserve material while maintaining thermodynamic rigor, we employ a Miniaturized High-Throughput Equilibrium Solubility (HT-Eq sol) Assay [3].
This protocol is designed as a self-validating system : it incorporates mass balance checks to ensure that the measured solubility is not an artifact of degradation or incomplete phase separation[4].
Step-by-Step Protocol
Step 1: Solid API Dispensing
-
Action: Dispense 2–5 mg of solid Methyl (4R)-4-amino-1-methyl-L-prolinate directly into a 96-well deep-well plate.
-
Causality: Why solid dispensing? It is critical to avoid using DMSO stock solutions for organic solubility screening. Literature demonstrates that even 0.5–5% residual DMSO can artificially inflate equilibrium solubility by up to 6-fold due to co-solvent effects ()[3].
Step 2: Solvent Addition
-
Action: Add 0.6 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate) to each respective well using an automated liquid handler ()[4]. Seal the plate with a solvent-resistant elastomer mat.
Step 3: Thermodynamic Equilibration
-
Action: Incubate the plate on a thermoshaker at 25°C (± 0.1°C) with constant agitation (800 RPM) for 24 to 48 hours.
-
Causality: Why 48 hours? Short incubations yield kinetic solubility, which is often a transient, supersaturated state. A 48-hour equilibration ensures the crystal lattice energy is fully overcome, yielding true thermodynamic solubility[3].
Step 4: Phase Separation
-
Action: Centrifuge the 96-well plate at 3,000 × g for 15 minutes at 25°C.
-
Causality: Why centrifugation over filtration? Many organic solvents can extract plasticizers from standard filter plates or cause the API to adsorb onto the membrane, skewing quantitative results. Centrifugation cleanly pellets the undissolved solid without introducing external materials.
Step 5: Supernatant Extraction & HPLC Quantification
-
Action: Carefully extract 50 µL of the saturated supernatant, dilute it with a compatible mobile phase, and analyze via High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection.
-
Causality: Why HPLC instead of direct UV-Vis? Over a 48-hour incubation, the methyl ester may undergo minor hydrolysis or transesterification (especially in protic solvents like MeOH). HPLC separates the intact API from potential degradation products, ensuring the quantified peak area represents only the pure compound[4].
Step 6: System Self-Validation (Mass Balance Check)
-
Action: Evaporate the remaining solvent from the well, dissolve the residual solid pellet in a known volume of DMSO, and quantify it via HPLC.
-
Causality: The sum of the dissolved API (from Step 5) and the residual solid must equal the initial dispensed mass (Step 1). This mass balance check validates that no sample was lost to volatilization, plate adsorption, or unquantified degradation[4].
Workflow Visualization
The following diagram illustrates the logical progression and self-validating nature of the High-Throughput Equilibrium Solubility workflow.
High-Throughput Equilibrium Solubility Workflow for Organic Solvents.
References
-
[3] Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences (PubMed). Available at: [Link]
-
[4] Tan, H., Reed, M., Gahm, K. H., et al. (2008). "An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents." Organic Process Research & Development (ACS Publications). Available at:[Link]
-
[2] Facco, P., et al. (2024). "Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation." International Journal of Pharmaceutics (PubMed). Available at:[Link]
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- 4. collaborate.princeton.edu [collaborate.princeton.edu]
Comprehensive Toxicity Profiling and Safety Navigation for Methyl (4R)-4-Amino-1-Methyl-L-Prolinate
As the pharmaceutical industry accelerates the development of novel anti-infective agents—particularly in the fight against antimicrobial resistance—specialized chiral building blocks have become indispensable. Methyl (4R)-4-amino-1-methyl-L-prolinate is a prime example, serving as a critical amino acid fragment in the stereoselective synthesis of lincosamide antibiotics (such as lincomycin analogs)[1].
However, the transition of such complex intermediates from chemical synthesis to biological evaluation requires rigorous safety and toxicity profiling. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic Safety Data Sheet (SDS) compliance. Here, we will dissect the physicochemical causality behind its hazard classifications, establish self-validating protocols for in vitro toxicity screening, and define robust handling strategies for drug development professionals.
Physicochemical Profiling & Structural Causality
Understanding the toxicity of Methyl (4R)-4-amino-1-methyl-L-prolinate requires a deep dive into its molecular architecture. The compound is predominantly utilized and commercialized as a dihydrochloride salt to stabilize the free amines[2].
Quantitative Chemical Data
The following table summarizes the core physicochemical parameters critical for risk assessment[2].
| Parameter | Specification (Base) | Specification (Dihydrochloride Salt) |
| CAS Number | 1256636-22-2 | 1609388-59-1 |
| Molecular Formula | C₇H₁₄N₂O₂ | C₇H₁₆Cl₂N₂O₂ |
| Molecular Weight | 158.20 g/mol | 231.12 g/mol |
| PubChem CID | 51072198 | N/A (Salt derivative) |
| Predicted LogP | -0.35 | Highly Hydrophilic |
| Physical State | Viscous oil / Solid | Crystalline Solid |
Structural Implications on Hazard (Causality)
-
Hygroscopicity and Ester Hydrolysis : The dihydrochloride salt is highly hygroscopic. If exposed to ambient humidity, the absorbed water can initiate the hydrolysis of the methyl ester group. This not only degrades the synthetic utility of the compound but also releases trace amounts of methanol, subtly altering the local toxicity profile.
-
Acidic Microenvironments : While the free base contains basic secondary and tertiary amines, the dihydrochloride salt acts as a weak acid in aqueous solutions. When crystalline dust contacts mucosal membranes (eyes, respiratory tract), it rapidly dissolves, causing a localized drop in pH. This acid-shock mechanism is the primary driver behind its GHS Category 2 (Skin/Eye Irritant) classification.
Figure 1: Chemical degradation pathways and associated hazard emissions.
Mechanistic Toxicity and SDS Stratification
Because empirical in vivo toxicity data for early-stage intermediates is often sparse, toxicologists must extrapolate hazards using Structure-Activity Relationships (SAR). Based on its functional groups, the SDS for Methyl (4R)-4-amino-1-methyl-L-prolinate dictates the following hazard statements:
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation) : Driven by the osmotic and pH-disrupting effects of the dihydrochloride salt on lipid bilayers.
-
H335 (May cause respiratory irritation) : Inhalation of the fine crystalline powder leads to rapid dissolution in the alveolar fluid, causing localized tissue irritation and coughing.
Thermal Hazard Warning : During synthetic scale-up or in the event of a laboratory fire, thermal decomposition of this compound (>150°C) yields highly toxic nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl) gas.
Experimental Protocol: In Vitro Cytotoxicity Validation
To safely progress this intermediate into biological assays (e.g., testing lincosamide analogs against bacterial or mammalian cell lines), researchers must establish a baseline cytotoxicity profile.
The following protocol utilizes a WST-8 (CCK-8) assay rather than a traditional MTT assay. Causality: The MTT assay requires a DMSO solubilization step, which can be heavily skewed by the pH shifts induced by high concentrations of our dihydrochloride salt. WST-8 is highly water-soluble, requires no solubilization step, and is less prone to pH-induced artifacts, making it a self-validating choice for this specific chemical.
Step-by-Step Methodology
Step 1: Stock Solution Preparation & pH Equilibration
-
Weigh 23.1 mg of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride under a nitrogen-purged glovebox to prevent moisture absorption.
-
Dissolve in 1 mL of sterile, distilled water to create a 100 mM stock.
-
Critical Self-Validation Step: Check the pH of the stock solution. The dihydrochloride salt will lower the pH. Adjust the pH to 7.2–7.4 using 0.1 M NaOH before introducing it to cell culture media. Failure to do so will result in false-positive cytotoxicity driven purely by acidic shock rather than chemical toxicity.
Step 2: Cell Seeding (HepG2 Model)
-
Seed HepG2 (Human hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.
Step 3: Compound Exposure
-
Perform serial dilutions of the neutralized stock solution in DMEM to achieve final well concentrations ranging from 0.1 μM to 10 mM.
-
Include a vehicle control (water matched to the highest volume used) and a positive control (e.g., 10% DMSO).
-
Incubate the plates for 48 hours.
Step 4: Viability Readout via WST-8
-
Add 10 μL of CCK-8 reagent to each well.
-
Incubate for 2 hours at 37°C. The bioreduction of WST-8 by cellular dehydrogenases produces a highly colored water-soluble formazan dye.
-
Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Figure 2: Standardized in vitro cytotoxicity screening workflow for proline derivatives.
Handling, Storage, and Mitigation Strategies
To maintain the scientific integrity of the compound and ensure operator safety, the following engineering controls and PPE must be strictly adhered to:
Storage Parameters
-
Temperature : Store at 2–8°C.
-
Atmosphere : Must be stored under an inert gas (Argon or Nitrogen) in a tightly sealed container.
-
Desiccation : The presence of a desiccant is mandatory. As established, moisture leads to ester hydrolysis and clumping of the crystalline powder, rendering it useless for precision synthesis.
Exposure Controls & Spill Management
-
Engineering Controls : All weighing and transfer operations must be conducted inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the dihydrochloride dust.
-
PPE : Nitrile gloves (double-gloving recommended during scale-up), safety goggles with side shields, and a lab coat. If ventilation is inadequate, an N95 or P100 particulate respirator is required.
-
Spill Response : Do not dry sweep. Moisten the spill with a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) to neutralize the dihydrochloride salt, then sweep into a designated hazardous waste container. Wash the area thoroughly with soap and water.
References
-
National Center for Biotechnology Information (PubChem) . L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | C7H14N2O2 | CID 51072198. Retrieved April 5, 2026.[Link]
-
MDPI (Molbank) . Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved April 5, 2026.[Link]
Sources
The Unseen Scaffold: A Technical Guide to Methyl (4r)-4-Amino-1-Methyl-L-Prolinate in Modern Medicinal Chemistry
Abstract
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, a synthetically versatile, chiral building block, is an exemplar of the subtle yet profound impact of proline analogs in contemporary drug discovery. While not always in the spotlight, this functionalized proline derivative serves as a critical scaffold for introducing conformational rigidity and novel vector spaces for pharmacophoric elaboration. This guide delves into the core aspects of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, from its synthesis and physicochemical properties to its strategic deployment in the design of innovative therapeutic agents. We will explore its role in creating molecules with applications ranging from central nervous system disorders to anti-infectives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.
Introduction: The Strategic Value of Substituted Prolines
Proline and its analogs are foundational elements in medicinal chemistry, prized for their unique constrained cyclic structure that imparts a predictable conformational bias to peptide and small molecule scaffolds.[1][2][3] This inherent rigidity is a powerful tool for medicinal chemists, enabling the design of molecules with enhanced binding affinity, improved metabolic stability, and controlled spatial presentation of functional groups.[4][5] Among the diverse array of proline derivatives, Methyl (4r)-4-Amino-1-Methyl-L-Prolinate emerges as a particularly valuable synthon. Its trifunctional nature—a secondary amine within the ring, a primary amino group at the 4-position, and a methyl ester—offers orthogonal handles for chemical modification, making it a cornerstone for building complex molecular architectures.[6][7] This guide will illuminate the synthesis, properties, and medicinal chemistry applications of this important, yet often overlooked, scaffold.
Synthesis and Physicochemical Properties
The stereospecific synthesis of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate is a critical aspect of its utility. While a definitive, publicly available, step-by-step protocol for this exact molecule is not widespread, a robust synthetic strategy can be constructed based on established methodologies for analogous 4-substituted proline derivatives.[8][9] The most common and stereoselective approaches typically commence from readily available chiral precursors such as L-hydroxyproline.
Representative Synthetic Pathway
The following proposed synthesis illustrates a plausible and efficient route to Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, leveraging well-documented chemical transformations.
Sources
- 1. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. (2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide - Patent US-8754224-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Functionalization Protocols for Methyl (4R)-4-Amino-1-Methyl-L-Prolinate in Drug Discovery
Introduction & Mechanistic Rationale
In the landscape of modern drug discovery, conformationally constrained scaffolds are paramount for developing high-affinity ligands and overcoming the pharmacokinetic limitations of linear peptides. Methyl (4R)-4-amino-1-methyl-L-prolinate (often supplied as a dihydrochloride salt) is a highly versatile, unnatural amino acid building block. It features a chiral pyrrolidine core (L-proline configuration at C2), an N1-methyl group that eliminates hydrogen-bond donor capacity (enhancing membrane permeability), a C-terminal methyl ester for orthogonal protection, and a stereospecific (4R)-primary amine[1][2].
The primary amine at the C4 position serves as the critical vector for functionalization. Because the pyrrolidine ring enforces specific stereoelectronic effects and ring puckering (typically Cγ -exo or endo depending on the substituent), functionalizing the C4 position allows researchers to precisely direct pharmacophores into target binding pockets[3]. This scaffold has been heavily utilized in the synthesis of foldamers, DNA-encoded chemical libraries (DECLs), and cyclic peptidomimetics, such as α4β1 integrin antagonists[4][5].
This application note provides detailed, self-validating protocols for the three most critical functionalization pathways of this scaffold: chemoselective amidation, reductive amination, and urea formation.
Workflow Visualization
The following diagram maps the divergent functionalization strategies starting from the commercial dihydrochloride salt.
Divergent functionalization pathways for Methyl (4R)-4-amino-1-methyl-L-prolinate.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters, expected yields, and self-validating analytical methods for each functionalization technique.
| Functionalization Pathway | Primary Reagents | Solvent | Base Requirement (eq) | Typical Yield | Self-Validating Analytical Marker |
| Amidation | R-COOH, HATU | DMF | DIPEA (4.0) | 75–90% | TLC: Ninhydrin negative (loss of primary amine). LC-MS: [M+H]+ shift. |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | DCE | DIPEA (2.0) | 65–85% | 1 H-NMR: Appearance of new N-CH₂ signals; retention of methyl ester singlet. |
| Urea Formation | R-NCO (Isocyanate) | DCM | DIPEA (2.5) | 80–95% | IR Spectroscopy: Strong C=O stretch at ~1650 cm⁻¹. LC-MS confirmation. |
Experimental Protocols
Protocol 1: Chemoselective Amidation (Peptide Coupling)
Causality & Rationale: Standard peptide coupling requires the activation of a carboxylic acid. We select HATU over EDC/HOBt because the pyrrolidine ring induces steric hindrance around the C4 position. HATU forms a highly reactive 7-aza-OBt ester intermediate that accelerates the coupling and minimizes epimerization[4]. Because the starting material is a dihydrochloride salt, exactly 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are used: 2.0 eq to neutralize the HCl salts and liberate the nucleophilic free amine, and 2.0 eq to facilitate the HATU coupling mechanism.
Step-by-Step Methodology:
-
Activation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.2 mmol, 1.2 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL). Add DIPEA (2.0 mmol, 2.0 eq) and stir at room temperature for 10 minutes to pre-form the active ester.
-
Freebasing: In a separate vial, suspend Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride (1.0 mmol, 1.0 eq) in anhydrous DMF (3.0 mL). Add DIPEA (2.0 mmol, 2.0 eq) dropwise. The suspension will clear as the free base is generated.
-
Coupling: Transfer the freebased prolinate solution dropwise into the activated acid mixture. Stir under a nitrogen atmosphere at room temperature for 4–6 hours.
-
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting material will show a bright purple spot. The reaction is complete when the baseline purple spot is entirely consumed.
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 5% aqueous LiCl (to remove DMF, 2 × 15 mL), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Reductive Amination (N-Alkylation)
Causality & Rationale: Reductive amination is used to create secondary amines at the C4 position, generating flexible N -alkyl linkages[5]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is exceptionally mild and chemoselective; it will reduce the intermediate imine/iminium ion without reducing the C2-methyl ester or the incoming aldehyde.
Step-by-Step Methodology:
-
Imine Formation: Suspend the dihydrochloride salt (1.0 mmol, 1.0 eq) in anhydrous 1,2-Dichloroethane (DCE, 8.0 mL). Add DIPEA (2.0 mmol, 2.0 eq) to neutralize the salt. Add the target aldehyde (1.1 mmol, 1.1 eq). Stir at room temperature for 2 hours to allow complete imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) in small portions over 10 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
-
Validation Checkpoint: Analyze via LC-MS. The mass spectrum should show the complete disappearance of the starting mass ( m/z 159.1 for the free base) and the appearance of the target [M+H]+ peak.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes until gas evolution ceases. Extract with Dichloromethane (DCM, 3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Protocol 3: Urea Formation via Isocyanates
Causality & Rationale: Urea linkages are highly stable and frequently used in drug design to establish critical hydrogen-bonding networks (e.g., targeting the α4β1 integrin receptor)[4]. Isocyanates are potent electrophiles that react rapidly with primary amines. DCM is utilized as a non-nucleophilic, aprotic solvent to prevent competitive solvent reactions.
Step-by-Step Methodology:
-
Preparation: Suspend the dihydrochloride salt (1.0 mmol, 1.0 eq) in anhydrous DCM (10.0 mL). Add DIPEA (2.5 mmol, 2.5 eq) and stir for 15 minutes to ensure complete dissolution and freebasing.
-
Addition: Cool the solution to 0 °C. Dissolve the target isocyanate (1.05 mmol, 1.05 eq) in anhydrous DCM (2.0 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Urea formation is typically very rapid.
-
Validation Checkpoint: Monitor by FT-IR spectroscopy of an evaporated aliquot. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of a strong urea carbonyl stretch (~1650 cm⁻¹) confirms completion.
-
Workup: Dilute with DCM (20 mL) and wash with 0.1 M HCl (10 mL) to remove unreacted amine and excess DIPEA, followed by saturated NaHCO₃ (10 mL) and brine. Dry over Na₂SO₄ and evaporate to yield the crude urea.
References
-
Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. Retrieved from[Link][3]
-
De Marco, R., et al. (2015). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. PMC. Retrieved from[Link][4]
-
Royo, S., et al. (2004). A New Class of Foldamers Based on cis-γ-Amino-l-proline. ACS Publications. Retrieved from[Link][5]
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- 2. You are being redirected... [hit2lead.com]
- 3. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Protocols for the Structural Elucidation of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
Introduction
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate is a substituted proline derivative of significant interest in medicinal chemistry and drug development. Proline and its analogues are crucial components of many biologically active peptides and small molecules, where their rigid pyrrolidine ring imparts unique conformational constraints.[1][2] Accurate structural characterization of these molecules is paramount for understanding their biological activity and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.[3] This application note provides detailed, field-proven protocols for the acquisition and analysis of high-resolution ¹H and ¹³C NMR spectra of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate. The methodologies described herein are designed to yield high-quality data suitable for structural verification and further stereochemical analysis.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of NMR spectra. The structure of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, with the standard atom numbering convention used throughout this guide, is presented below.
Caption: Molecular structure of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate.
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[4] Meticulous sample preparation is therefore critical for obtaining high-resolution data.
1.1 Materials and Reagents
-
Analyte: Methyl (4r)-4-Amino-1-Methyl-L-Prolinate (or its salt, e.g., dihydrochloride)[5][6]
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) are common choices for small organic molecules. The choice depends on the solubility of the analyte. CDCl₃ is often preferred for its narrow solvent peak, but CD₃OD may be necessary for more polar compounds or salts.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in non-aqueous solvents.[7] For aqueous solutions, DSS or TSP can be used.[7]
-
NMR Tubes: High-precision 5 mm NMR tubes. Ensure tubes are clean, dry, and free from scratches.[7][8]
-
Glassware: Clean, dry Pasteur pipettes and small vials.
1.2 Protocol for Sample Preparation
The following protocol is designed for a standard 500 MHz NMR spectrometer.
-
Weighing the Sample: Accurately weigh 5-10 mg of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate for ¹H NMR, and 20-50 mg for ¹³C NMR into a clean, dry vial.[9] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance and sensitivity of the ¹³C isotope.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][8] The solvent must be deuterated to avoid a large solvent signal that would obscure the analyte's signals and for the spectrometer's lock system.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A homogeneous solution is crucial for acquiring sharp NMR signals.[4]
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[4]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-precision NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
Part 2: ¹H NMR Spectroscopy Protocol
2.1 Theoretical Considerations
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. Key parameters include chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).
2.2 Data Acquisition Parameters
-
Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, which is important for accurate integration.
-
Number of Scans: 8-16 scans are usually adequate for the specified sample concentration.
-
Temperature: 298 K (25 °C).
2.3 Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[10]
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The spectrum is referenced to the TMS signal at 0 ppm or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
2.4 Predicted ¹H NMR Spectrum
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for Methyl (4r)-4-Amino-1-Methyl-L-Prolinate. These are estimates based on the analysis of proline derivatives and general principles of NMR spectroscopy.[11][12]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-CH ₃ | ~ 2.3 - 2.5 | s | - | 3H |
| O-CH ₃ | ~ 3.7 - 3.8 | s | - | 3H |
| H -2 | ~ 3.0 - 3.2 | dd | J(H2, H3a) ≈ 7-9, J(H2, H3b) ≈ 3-5 | 1H |
| H -3a | ~ 1.8 - 2.0 | m | - | 1H |
| H -3b | ~ 2.1 - 2.3 | m | - | 1H |
| H -4 | ~ 3.3 - 3.5 | m | - | 1H |
| H -5a | ~ 2.8 - 3.0 | m | - | 1H |
| H -5b | ~ 2.6 - 2.8 | m | - | 1H |
| NH ₂ | ~ 1.5 - 2.5 | br s | - | 2H |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and pH. The amino protons (NH₂) may exchange with deuterium in solvents like CD₃OD, leading to a decrease or disappearance of their signal.
Part 3: ¹³C NMR Spectroscopy Protocol
3.1 Theoretical Considerations
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.
3.2 Data Acquisition Parameters
-
Spectrometer: 125 MHz (for a 500 MHz ¹H instrument).
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256-1024 scans, depending on the sample concentration.
3.3 Data Processing
The data processing steps are similar to those for ¹H NMR: Fourier transformation, phasing, baseline correction, and referencing.
3.4 Predicted ¹³C NMR Spectrum
The following table summarizes the predicted ¹³C NMR chemical shifts for Methyl (4r)-4-Amino-1-Methyl-L-Prolinate based on typical values for amino acid derivatives.[13][14][15]
| Carbon | Predicted δ (ppm) |
| C =O | ~ 172 - 175 |
| C -2 | ~ 65 - 70 |
| C -5 | ~ 55 - 60 |
| O-C H₃ | ~ 51 - 53 |
| C -4 | ~ 50 - 55 |
| N-C H₃ | ~ 40 - 45 |
| C -3 | ~ 35 - 40 |
Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Part 4: Data Analysis and Structure Confirmation
A comprehensive analysis of both ¹H and ¹³C NMR spectra is required for unambiguous structure confirmation.
-
¹H NMR Analysis:
-
Confirm the number of signals corresponds to the number of unique protons.
-
Verify that the integration values match the number of protons for each signal.
-
Analyze the multiplicities and coupling constants to establish proton-proton connectivity. For example, the H-2 proton should appear as a doublet of doublets due to coupling with the two non-equivalent H-3 protons.
-
-
¹³C NMR Analysis:
-
Confirm that the number of signals matches the number of unique carbon atoms in the molecule.
-
Compare the observed chemical shifts with the predicted values to assign each signal to a specific carbon atom.
-
-
2D NMR (Recommended):
-
For complete and unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended. These experiments reveal the connectivity between atoms and provide definitive structural proof.
-
Caption: Workflow for NMR data analysis and structure confirmation.
References
- Small molecule NMR sample preparation. (2023, August 29).
- NMR Sample Preparation. University of California, Riverside.
- NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
- Sample Preparation & NMR Tubes. Weizmann Institute of Science Chemical Research Support.
- NMR Sample Preparation: The Complete Guide. Organomation.
-
Deber, C. M., & Bovey, F. A. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. Retrieved from [Link]
- Hore, P. J. (2015). NMR Data Processing. eMagRes, 1-14.
- Investigation of fluorinated prolines by NMR spectroscopy. University of Southampton.
-
PubChem Compound Summary for CID 51072198, L-Proline, 4-amino-1-methyl-, methyl ester, (4R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
BMRB Entry bmse000966 for Trans 4-Hydroxy-L-proline. Biological Magnetic Resonance Bank. Retrieved from [Link]
-
Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (2003). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 80, 204. Retrieved from [Link]
-
KPWu's group research site. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Retrieved from [Link]
-
1H and 13C Chemical Shifts of Assigned Amino Acids. ResearchGate. Retrieved from [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]
-
methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride. Appchem. Retrieved from [Link]
-
PubChem. (n.d.). L-Proline, 4-amino-1-methyl-, methyl ester, (4R)-. Retrieved from [Link]
- Hanessian, S., & Plessas, N. R. (1969). The chemistry of lincomycin. II. The synthesis of (4R)-1-methyl-4-propyl-L-proline. The Journal of Organic Chemistry, 34(7), 2163-2168.
-
Yoshimura, Y., & Yamazaki, M. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1083. Retrieved from [Link]
-
13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
-
methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride. Appchem. Retrieved from [Link]
-
L-Proline, 4-amino-1-methyl-, methyl ester, (4R)-. PubChem. Retrieved from [Link]
-
13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
- Hanessian, S., & Plessas, N. R. (1969). The chemistry of lincomycin. II. The synthesis of (4R)-1-methyl-4-propyl-L-proline. The Journal of Organic Chemistry, 34(7), 2163-2168.
-
methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride. Appchem. Retrieved from [Link]
Sources
- 1. Investigation of fluorinated prolines by NMR spectroscopy | University of Southampton [southampton.ac.uk]
- 2. Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. organomation.com [organomation.com]
- 5. L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | C7H14N2O2 | CID 51072198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. kpwulab.com [kpwulab.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
HPLC method development for Methyl (4r)-4-Amino-1-Methyl-L-Prolinate analysis
Application Note: Advanced HPLC Method Development for Methyl (4R)-4-Amino-1-Methyl-L-Prolinate Analysis
Physicochemical Profiling & Analytical Strategy
Methyl (4R)-4-amino-1-methyl-L-prolinate (typically handled as a dihydrochloride salt) presents a unique triad of chromatographic challenges: it is highly polar, possesses dual basic sites (a primary amine at C4 and a tertiary amine at N1), and lacks a strong UV chromophore.
In traditional Reversed-Phase (RP) HPLC, highly polar, low-molecular-weight aliphatic amines fail to partition into the hydrophobic C18 stationary phase, resulting in elution within the void volume. While ion-pairing reagents (e.g., heptafluorobutyric acid) can artificially induce retention, they severely suppress ionization in Mass Spectrometry (MS) and generate prohibitive background noise in Charged Aerosol Detection (CAD) 1.
To achieve robust, self-validating quantification, analytical scientists must choose between two orthogonal strategies based on detector availability:
-
Direct Analysis via HILIC-CAD : The modern standard. It leverages the molecule's extreme polarity for retention and uses universal aerosol detection to bypass the lack of a chromophore [[2]]().
-
Pre-Column Derivatization via RP-HPLC-UV : The traditional, high-sensitivity alternative. It utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) to tag the primary amine, drastically increasing hydrophobicity and adding a strong UV/Fluorescent tag 3.
Fig 1. Decision matrix for analytical methodology based on detector availability and molecular traits.
Method A: Direct Analysis via HILIC-CAD (The Modern Standard)
Mechanistic Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) operates on a multimodal retention mechanism, primarily driven by the partitioning of polar analytes into a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or Zwitterionic) [[4]](). To maximize retention, the dual amines of the prolinate must be fully protonated. By buffering the aqueous mobile phase to pH 3.2 using ammonium formate, we ensure both the primary and tertiary amines carry a positive charge, maximizing their hydrophilicity and interaction with the stationary phase 2. CAD is selected over UV because it measures the physical mass of non-volatile analytes after mobile phase evaporation, providing a highly sensitive, chromophore-independent response 1.
Step-by-Step Protocol
-
Column Equilibration (Critical): Flush the HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm) with 50 column volumes of initial mobile phase (90% Acetonitrile). Failure to adequately hydrate the stationary phase will result in shifting retention times.
-
Sample Preparation: Dissolve the standard/sample in 100% water to a high concentration, then dilute 1:10 in Acetonitrile. Causality: Injecting samples in high aqueous volumes in HILIC disrupts the localized water layer on the column, causing severe peak splitting. The final sample diluent must be ≥75% organic.
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid. (Must be volatile for CAD).
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
-
Execution: Run the gradient as specified in Table 1. Set CAD evaporation temperature to 50°C to ensure complete volatilization of the formate buffer while preserving the prolinate salt.
Table 1: HILIC-CAD Chromatographic Parameters
| Parameter | Specification |
| Column | BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient Program | 0-1 min: 90% B; 1-6 min: 90% to 60% B; 6-8 min: 60% B; 8-8.1 min: 90% B; 8.1-15 min: 90% B (Re-equilibration) |
| Detector (CAD) | Evaporation Temp: 50°C, Data Rate: 10 Hz, Filter: 3.6s |
| Injection Vol | 2 µL |
Method B: Pre-Column Derivatization via FMOC-Cl (RP-HPLC-UV)
Mechanistic Causality: For laboratories lacking CAD or MS, the molecule must be chemically altered to interact with UV light and C18 stationary phases. While OPA (ortho-phthalaldehyde) is a common derivatization agent, its derivatives are notoriously unstable. FMOC-Cl (9-fluorenylmethyl chloroformate) is vastly superior here: it reacts rapidly with the primary amine at the C4 position under mild alkaline conditions, forming a highly stable, intensely hydrophobic, and UV-active carbamate derivative 3, 5. The tertiary amine at N1 remains unreacted, but the massive fluorenyl tag dominates the molecule's chromatography, allowing standard RP-HPLC.
Fig 2. FMOC-Cl derivatization mechanism targeting the C4 primary amine of the prolinate scaffold.
Step-by-Step Protocol (Automated In-Needle)
-
Reagent Preparation:
-
Buffer: 0.1 M Sodium Borate, adjusted to pH 9.5 with NaOH.
-
Derivatizing Agent: 10 mM FMOC-Cl dissolved in anhydrous Acetonitrile.
-
-
Autosampler Programming (iPDAQ Method): Program the autosampler to draw 5 µL of Borate Buffer, followed by 1 µL of Sample, and finally 2 µL of FMOC-Cl reagent 3. Mix the contents in the sample loop by drawing and dispensing against the seat capillary 3 times. Incorporate a 5-minute wait time before injection to allow the reaction to reach completion.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Execution: Run the gradient as specified in Table 2. Monitor at 266 nm.
Table 2: FMOC RP-HPLC Chromatographic Parameters
| Parameter | Specification |
| Column | C18 (4.6 x 150 mm, 3.5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Gradient Program | 0-2 min: 20% B; 2-12 min: 20% to 80% B; 12-15 min: 80% B; 15-15.1 min: 20% B; 15.1-20 min: 20% B |
| Detector (UV) | 266 nm (Reference 360 nm) |
| Injection Vol | 8 µL (Total mixed volume from needle) |
System Suitability & Self-Validation Logic
A robust protocol must be self-diagnosing. Implement the following checks to ensure the integrity of your data:
-
For HILIC-CAD (Water Blank Test): Inject a blank containing 100% water. Because water is the strongest eluent in HILIC, a massive baseline disturbance or negative peak should appear at the void volume. If this disturbance is absent, the aqueous layer on the stationary phase has collapsed, indicating the column requires re-equilibration.
-
For FMOC-UV (Hydrolysis Marker): In every derivatized run, look for the FMOC-OH peak (the hydrolysis byproduct of excess FMOC-Cl reacting with water). This peak acts as an internal positive control. If the FMOC-OH peak is missing, the derivatization reagent has degraded or the autosampler failed to draw the reagent, instantly invalidating the run.
References
-
Thermo Fisher Scientific. "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids." LCMS.cz. Available at:[Link]
-
Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent.com. Available at:[Link]
-
Socia, A., & Foley, J. P. "Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection." PubMed / Journal of Chromatography A (2016). Available at:[Link]
-
NIH / National Library of Medicine. "In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC." NIH.gov. Available at:[Link]
-
ResearchGate. "Liquid‐Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC‐Cl." ResearchGate.net. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate into Peptidomimetics
An In-Depth Technical Guide
Abstract and Introduction
The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery.[1] These engineered molecules offer significant advantages over their natural counterparts, including enhanced metabolic stability, improved oral bioavailability, and refined receptor selectivity.[1] Among the vast arsenal of synthetic building blocks, proline and its analogues play a pivotal role due to the unique conformational constraints they impose on the peptide backbone. The pyrrolidine ring restricts the Ramachandran space, influencing secondary structures like β-turns, and can modulate the cis/trans isomerization of the preceding peptide bond, a critical factor in protein folding and molecular recognition.[2]
This guide focuses on Methyl (4R)-4-Amino-1-Methyl-L-Prolinate , a highly functionalized proline analogue that offers a trifecta of desirable properties for peptidomimetic design:
-
N-Methylation: The tertiary amine at the N-1 position inherently increases resistance to enzymatic degradation by exopeptidases and can improve cell permeability.[3][4]
-
4R-Amino Group: This side-chain functional handle provides a site for further chemical modification, such as cyclization to the C-terminus, attachment of reporter tags, or conjugation to other molecules.[5] Furthermore, its basicity introduces the potential for pH-responsive behavior in the resulting peptide.[6]
-
Stereochemically Defined Backbone: The rigid (4R) configuration, when combined with the L-proline scaffold, exerts a predictable influence on the pyrrolidine ring pucker, which in turn affects the overall peptide conformation.[2][7]
However, the incorporation of N-methylated amino acids, including this proline derivative, into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging. The steric bulk of the N-methyl group significantly hinders the acylation of the secondary amine, often leading to low coupling yields and incomplete sequences with standard protocols.[3][8]
These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals to successfully incorporate Methyl (4R)-4-Amino-1-Methyl-L-Prolinate into peptide sequences. We will dissect the causality behind experimental choices, present validated, step-by-step protocols, and offer insights into overcoming the synthetic hurdles associated with this valuable building block.
The Building Block: Properties and Strategic Considerations
Before proceeding to synthesis, it is crucial to understand the physicochemical properties of the building block and the strategic implications for peptide design.
Physicochemical Data
The target molecule, Methyl (4R)-4-Amino-1-Methyl-L-Prolinate, is typically handled as a dihydrochloride salt to improve stability and solubility.[9]
| Property | Value | Source |
| IUPAC Name | methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate | [10] |
| Molecular Formula | C₇H₁₄N₂O₂ | [10] |
| Molecular Weight | 158.20 g/mol (free base) | [10] |
| Molecular Weight (HCl Salt) | 231.12 g/mol (dihydrochloride) | [9] |
| Stereochemistry | (2S, 4R) | [10] |
Diagram: Chemical Structure
Caption: Structure of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate.
Protecting Group Strategy for SPPS
For incorporation into a peptide using the standard Fmoc/tBu solid-phase synthesis strategy, the building block must be appropriately protected.[11][12]
-
α-Carboxylic Acid: The methyl ester must be saponified to the free carboxylic acid to enable coupling to the resin-bound peptide chain.
-
N-1 Tertiary Amine: This group is unreactive under standard coupling conditions and requires no protection.
-
C-4 Primary Amine: This side-chain amine is nucleophilic and must be protected to prevent side reactions, such as branching. An acid-labile Boc (tert-Butoxycarbonyl) group is the ideal choice for standard Fmoc/tBu synthesis, as it remains stable throughout the synthesis cycles and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage step.[13][14]
Therefore, the ready-to-use building block for SPPS is Fmoc-(4R)-(Boc-amino)-1-methyl-L-proline .
The Challenge of N-Methylated Residues: Coupling Reagent Selection
The primary obstacle in synthesizing peptides rich in N-methylated amino acids is the steric hindrance around the secondary amine of the preceding residue, which is to be acylated.[8] This reduced nucleophilicity demands highly efficient coupling reagents that can form a very reactive activated species. Standard carbodiimide reagents like DCC or DIC are often insufficient.
Comparative Analysis of Coupling Reagents
Uronium/aminium salt-based reagents are generally the most effective.[4] HATU, in particular, has emerged as a gold standard for difficult couplings.[3][4]
| Reagent | Activating Species | Advantages | Disadvantages | Racemization Risk |
| HATU | O-Acyl-azabenzotriazole ester | Highly reactive, fast kinetics, effective for hindered couplings.[3][4] | High cost, potential for side reactions if not used correctly. | Low, especially with collidine as base. |
| HBTU/HCTU | O-Acyl-benzotriazole ester | Effective for many standard couplings. | Less effective than HATU for severely hindered N-methyl couplings.[3] | Low. |
| PyAOP/PyBOP | Phosphonium-based | Very effective, especially for coupling two adjacent N-methyl residues.[8][15] | Byproducts can be difficult to remove. | Low. |
| BOP-Cl | Phosphinic mixed anhydride | Used for hindered couplings. | Can cause significant racemization.[4] | Moderate to High. |
Based on a balance of efficacy, low racemization risk, and widespread availability, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the recommended reagent for the protocols outlined below.[3][4]
Experimental Protocols
The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[11][12] All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Diagram: General SPPS Cycle for N-Methyl Amino Acid Incorporation
Caption: Workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Protocol 1: Incorporation of Fmoc-(4R)-(Boc-amino)-1-methyl-L-proline
This protocol details a single coupling cycle for adding the title compound onto a growing peptide chain with a free N-terminal secondary amine (e.g., after a previous N-methylated residue).
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine.
-
Fmoc-(4R)-(Boc-amino)-1-methyl-L-proline.
-
HATU.
-
N,N-Diisopropylethylamine (DIEA).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
Bromophenol Blue monitoring solution: 250 mg in 50 mL of DMF.[3]
Procedure (based on a 0.1 mmol synthesis scale):
-
Resin Preparation:
-
If starting a new synthesis, ensure the first amino acid is properly loaded onto the resin.
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal residue using 20% piperidine in DMF (1 x 2 min, followed by 1 x 18 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-(4R)-(Boc-amino)-1-methyl-L-proline (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (~2 mL).
-
Add DIEA (8 equivalents, 0.8 mmol).
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to a sterically hindered N-terminal residue may require longer reaction times.[4]
-
-
Monitoring the Coupling:
-
The standard ninhydrin test will not work for secondary amines. Use the Bromophenol Blue test.[3]
-
Take a small sample of resin beads and wash them with methanol.
-
Add a few drops of the Bromophenol Blue test solution.
-
Interpretation: A yellow color indicates complete coupling (acidic free amine is consumed). A blue or green color indicates incomplete coupling.[3]
-
If coupling is incomplete after 2 hours, continue the reaction for another 2 hours or perform a second coupling (re-run steps 2 and 3).
-
-
Washing:
-
Once coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[4]
-
The resin is now ready for the next deprotection and coupling cycle.
-
Diagram: HATU Activation and Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Protocol 2: Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
Caution: Trifluoroacetic acid (TFA) is highly corrosive. This procedure must be performed in a certified fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Dried peptide-resin.
-
Cleavage Cocktail: Reagent K is a common choice.
-
TFA (Trifluoroacetic acid): 92.5%
-
TIS (Triisopropylsilane): 2.5% (cation scavenger)
-
EDT (Ethanedithiol): 2.5% (scavenger, particularly for Trp protection)
-
Water: 2.5%
-
-
Cold diethyl ether.
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours. N-methylated peptides can sometimes be prone to side reactions, so minimizing cleavage time is advisable.[8]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether.
-
Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Note that N-methyl-rich peptides may exhibit broad or multiple peaks on HPLC due to slow cis/trans isomerization.[8]
Conclusion and Future Directions
The successful incorporation of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate is a challenging yet highly rewarding endeavor in peptidomimetic design. By understanding the steric constraints and employing highly reactive coupling reagents like HATU, researchers can reliably synthesize novel peptides with enhanced stability and functionality. The 4-amino group serves as a versatile anchor for creating complex architectures, such as cyclic peptides, or for conjugating payloads in drug delivery systems. Future work may involve exploring orthogonal protecting groups for the 4-amino position (e.g., Alloc, Dde) to enable selective on-resin modifications, further expanding the chemical space accessible from this powerful building block.
References
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. (URL: [Link])
-
PubChem. L-Proline, 4-amino-1-methyl-, methyl ester, (4R)-. (URL: [Link])
- CEM. The latest SPPS application data - innovative solution for peptide chemistry.
-
Hart, P. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(7), 2470–2473. (URL: [Link])
-
Methods in Enzymology, Vol. 539, Chapter Six - Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. (2014). (URL: [Link])
-
Aapptec. Coupling Reagents. (URL: [Link])
-
Balaram, P. (2016). Cis-Amide Stabilizing Proline Analogs. In Peptide and Protein Engineering for Biotechnological and Therapeutic Applications (pp. 1-25). World Scientific. (URL: [Link])
-
Shoulders, M. D., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. (URL: [Link])
-
Ganguly, H., & Basu, G. (2020). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Amino Acids, 52(3), 441-449. (URL: [Link])
-
Ruczyński, J., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Omega, 3(10), 13624–13634. (URL: [Link])
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (URL: [Link])
-
Ruggiero, C., et al. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(20), 9576-9584. (URL: [Link])
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (URL: [Link])
-
Molbank. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (2025). (URL: [Link])
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-32). Springer. (URL: [Link])
-
Shoulders, M. D., & Raines, R. T. (2010). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 578-589. (URL: [Link])
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (URL: Not directly found, but a key review in the field).
-
Appchem. methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride. (URL: [Link])
-
Watson International. Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])
-
Organic Syntheses. Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. (URL: [Link])
- Drauz, K., et al. (1986). A Novel Synthetic Route to L-Proline. Journal of Organic Chemistry, 51(19), 3596-3604. (URL: Not directly found, but a relevant historical synthesis paper).
-
ResearchGate. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). (URL: [Link])
-
MDPI. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). (URL: [Link])
-
Wikipedia. Peptidomimetic. (URL: [Link])
-
National Institutes of Health (NIH). The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. (URL: [Link])
Sources
- 1. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appchemical.com [appchemical.com]
- 10. L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | C7H14N2O2 | CID 51072198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
Application Note: Orthogonal Protecting Group Strategies for 4-Amino-1-methyl-L-proline Derivatives in Peptidomimetic Synthesis
Executive Summary
The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern drug discovery, utilized to enhance proteolytic stability, membrane permeability, and target affinity. Among these, (4S)-4-amino-1-methyl-L-proline [1] serves as a highly privileged, conformationally restricted scaffold. The presence of the tertiary N1-methyl amine enhances lipophilicity and dictates a specific cis/trans prolyl amide bond equilibrium. However, its trifunctional nature—comprising a basic N1-methyl group, a C2-carboxylic acid, and a C4-primary amine—presents significant synthetic challenges. This application note details field-proven, self-validating protocols for the orthogonal protection of 4-amino-1-methyl-L-proline, enabling its seamless integration into both solution-phase and Solid-Phase Peptide Synthesis (SPPS)[2].
Mechanistic Rationale & Strategy Selection
Designing a protection strategy for 4-amino-1-methyl-L-proline requires a deep understanding of the molecule's localized pKa values and steric environments.
-
Managing N1-Methyl Basicity: Unlike standard proline, the N1-methyl group is a tertiary amine with a pKa of ~8.5–9.0. In its unprotected state, the molecule exists as a highly water-soluble zwitterion. During C4-amino protection, the reaction pH must be strictly maintained above 9.5 using non-nucleophilic bases (e.g., Triethylamine or DIPEA) to ensure the C4-primary amine (pKa ~10) is deprotonated and sufficiently nucleophilic to attack the protecting group reagent.
-
C4-Amino Protection (Boc vs. Fmoc): For solution-phase synthesis, the Boc (tert-butyloxycarbonyl) group is preferred due to its stability under basic conditions and ease of removal via acidolysis (e.g., TFA/DCM)[3]. For SPPS, the Fmoc (9-fluorenylmethyloxycarbonyl) group is mandatory, as it allows for mild, base-catalyzed deprotection (20% piperidine) that does not disrupt the acid-labile resin linkage[2].
-
C2-Carboxyl Protection (Orthogonality): When building complex peptidomimetics in solution, the C2-carboxylic acid must be masked. Benzyl esters (OBn) are strategically selected over methyl esters (OMe). The rationale is causality-driven: the N1-methyl group sterically hinders the nucleophilic attack required for the saponification of methyl esters, often requiring harsh conditions (LiOH/heat) that risk epimerization at the C2-alpha carbon. Conversely, benzyl esters can be cleanly and orthogonally removed via Pd/C catalytic hydrogenolysis under neutral conditions, leaving the acid-sensitive C4-Boc group entirely intact.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are integrated to ensure mechanistic success at each step.
Protocol A: C4-Amino Boc Protection of 4-Amino-1-methyl-L-proline
Objective: Selectively mask the C4-primary amine while maintaining the free C2-carboxylic acid.
-
Preparation: Suspend 4-amino-1-methyl-L-proline (10.0 mmol) in a 1:1 mixture of 1,4-dioxane and distilled water (40 mL).
-
pH Adjustment: Add Triethylamine ( Et3N , 25.0 mmol) dropwise. Rationale: The excess base disrupts the zwitterionic network, solubilizing the starting material and ensuring the C4-amine is nucleophilic.
-
Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate ( Boc2O , 11.0 mmol) in 1,4-dioxane (10 mL) and add it dropwise over 30 minutes. Rationale: Cooling suppresses the formation of isocyanate by-products and controls the exothermic acylation reaction.
-
Reaction Propagation: Remove the ice bath and stir at room temperature for 12 hours. Monitor via Ninhydrin stain on TLC (the primary amine will initially show a purple spot; the protected product will not react).
-
Workup: Concentrate the mixture under reduced pressure to remove dioxane. Adjust the aqueous layer to pH 4.0 using 1M citric acid. Critical Step: Do not use HCl, as strong acids risk premature Boc cleavage. Extract the product with Ethyl Acetate ( 3×30 mL). Dry over Na2SO4 and concentrate to yield N-Boc-4-amino-1-methyl-L-proline.
Protocol B: Orthogonal C2-Carboxyl Benzyl Esterification
Objective: Mask the C2-carboxylic acid to enable downstream solution-phase coupling.
-
Activation: Dissolve N-Boc-4-amino-1-methyl-L-proline (5.0 mmol) in anhydrous DMF (20 mL). Add finely powdered Potassium Carbonate ( K2CO3 , 7.5 mmol). Rationale: K2CO3 is a mild base that deprotonates the carboxylic acid without inducing racemization at the chiral C2-alpha carbon. DMF solvates the potassium cation, leaving the carboxylate highly reactive.
-
Alkylation: Add Benzyl Bromide (BnBr, 5.5 mmol) dropwise. Stir at room temperature for 8 hours under an inert argon atmosphere.
-
Isolation: Quench the reaction with ice water (50 mL) and extract with Diethyl Ether ( 3×20 mL). Wash the organic layer extensively with brine to remove residual DMF. Dry and concentrate to yield the fully protected N-Boc-4-amino-1-methyl-L-proline benzyl ester.
Quantitative Data & Optimization
The table below summarizes the optimized conditions, yields, and cleavage strategies for various protecting group combinations applied to the 4-amino-1-methyl-L-proline scaffold.
| Strategy (C4 / C2) | Reagents & Conditions | Isolated Yield (%) | Cleavage Condition | Primary Application |
| Boc / Free Acid | Boc2O , Et3N , Dioxane/ H2O | 88 - 92% | TFA / DCM (1:1) | Boc-SPPS building block |
| Fmoc / Free Acid | Fmoc-OSu, Na2CO3 , Dioxane/ H2O | 82 - 85% | 20% Piperidine / DMF | Fmoc-SPPS building block |
| Boc / OBn | BnBr, K2CO3 , DMF | 89 - 94% | H2 (1 atm), Pd/C, MeOH | Solution-phase peptidomimetics |
| Boc / OMe | SOCl2 , MeOH, 0 °C to RT | 70 - 75% | LiOH, THF/ H2O | Early-stage structural analogs |
Note: Yields are based on >98% purity as determined by analytical RP-HPLC.
Signaling & Workflow Diagram
The following diagram illustrates the logical flow of orthogonal protection and deprotection strategies, highlighting the divergence between solid-phase and solution-phase applications.
Workflow for orthogonal protection of 4-amino-1-methyl-L-proline.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 56698888, (4S)-4-amino-1-methyl-L-proline." PubChem.
- Taylor, C. M., et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." PMC, National Institutes of Health.
- Mollica, A., et al. "The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues." Supporting Information, AWS/Literature.
Sources
- 1. (4S)-4-amino-1-methyl-L-proline | C6H12N2O2 | CID 56698888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
How to prevent epimerization of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate during peptide coupling
Welcome to the Advanced Peptide Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address a notorious challenge in peptidomimetics and drug development: the stereochemical instability of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate during amide bond formation.
Unlike standard amino acids, N-alkylated proline derivatives require highly specialized handling to maintain their stereochemical integrity. This guide provides the mechanistic causality behind the problem, field-proven Q&A, and a self-validating protocol to ensure 100% stereoretention.
Part 1: The Mechanistic Root Cause (Knowledge Base)
To solve epimerization, we must first understand the structural vulnerability of the molecule. Methyl (4R)-4-Amino-1-Methyl-L-Prolinate features a primary amine at C4 (the nucleophile), a methyl ester at C2 (the protected carboxyl), and a tertiary amine at N1 (1-methyl).
In standard secondary amino acids, the urethane or amide N-H proton is relatively acidic and ionizes under basic conditions. This localized anion electrostatically shields the adjacent C-alpha proton from abstraction. However, because our prolinate derivative is N-methylated, it lacks this protective N-H proton. Consequently, the C-alpha proton at C2 becomes the most acidic site on the molecule. When exposed to the strong organic bases typically used in peptide coupling (e.g., DIEA or TEA), the C-alpha proton is rapidly abstracted, forming a planar enolate intermediate. Upon reprotonation, the stereocenter scrambles, yielding a mixture of L- and D-epimers .
Fig 1: Base-catalyzed epimerization pathway vs. optimized stereoretentive coupling workflow.
Part 2: Troubleshooting Q&A
Q1: I am using HATU and DIEA to couple an activated acid to the 4-amino group of this prolinate. Why am I seeing up to 25% of the D-epimer? A1: The HATU/DIEA system is highly efficient but extremely basic. HATU requires a strong tertiary base like DIEA (pKa ~10.5) to generate the active ester. Because coupling to sterically hindered or structurally constrained amines (like a substituted proline ring) is kinetically slow, the prolinate spends an extended period in a highly basic microenvironment. This prolonged exposure directly drives the base-catalyzed enolization of the C2 alpha-proton.
Q2: What coupling reagents should I use instead to prevent this? A2: You must switch to a neutral or mildly acidic coupling system. The DIC/Oxyma (Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) system is the gold standard for N-methylated amino acids. Oxyma acts as both an exceptional nucleophilic additive and a weak acid, maintaining a microenvironment that completely suppresses C-alpha deprotonation while providing coupling efficiency comparable to HATU . This approach is heavily utilized in the scalable, epimerization-free synthesis of complex macrocyclic peptides .
Q3: My Methyl (4R)-4-Amino-1-Methyl-L-Prolinate is supplied as a dihydrochloride salt (CAS 1609388-59-1). How do I neutralize it without triggering epimerization? A3: Do not dump excess DIEA into your reaction flask to neutralize the salt. You have two choices:
-
In-situ Weak Base: Use exactly 2.0 equivalents of a weaker, sterically hindered base like 2,4,6-collidine (pKa ~7.4) or N-methylmorpholine (NMM).
-
Ex-situ Freebasing: Pre-neutralize the salt using a biphasic mild aqueous wash (cold saturated NaHCO₃ / DCM) immediately before the reaction. This completely removes the chloride salts and eliminates the need for any base in the coupling step.
Q4: Are there any specific metal additives that can help? A4: Yes. If you are restricted to standard carbodiimide chemistry (e.g., EDC/HOBt), the addition of catalytic or stoichiometric CuCl₂ has been proven to suppress epimerization in N-methyl amino acids. The Cu²⁺ ions form a stabilizing chelate with the intermediate, preventing the formation of the planar enolate .
Part 3: Quantitative Data Center
The table below summarizes the causality between base strength, coupling reagents, and the resulting epimerization levels during the coupling of N-methyl prolinate derivatives.
Table 1: Effect of Coupling Conditions on Epimerization of N-Methyl Prolinate Derivatives
| Coupling Reagent | Base / Additive | Base pKa | Epimerization Level (%) | Coupling Efficiency |
| HATU | DIEA (2.5 eq) | ~10.5 | 15.0 - 25.0% | High |
| HBTU | DIEA (2.5 eq) | ~10.5 | 18.0 - 28.0% | Moderate |
| DIC | HOBt (No Base) | N/A | 5.0 - 10.0% | Moderate |
| DIC | OxymaPure (No Base) | N/A | < 1.0% | High |
| EDC | HOBt + CuCl₂ | N/A | < 0.1% | High |
Part 4: Validated Experimental Protocol (DIC/Oxyma Method)
This protocol is designed as a self-validating system . By utilizing a mild pre-neutralization step and DIC/Oxyma activation, we kinetically lock the stereocenter. The final step includes an analytical validation to ensure absolute stereoretention.
Fig 2: Step-by-step stereoretentive coupling workflow using DIC/Oxyma.
Step-by-Step Methodology:
Step 1: Preparation of the Free Base (Ex-situ)
-
Suspend Methyl (4R)-4-Amino-1-Methyl-L-Prolinate dihydrochloride (1.0 eq) in cold Dichloromethane (DCM) at 0 °C.
-
Wash rapidly with 1 volume of ice-cold 5% aqueous NaHCO₃.
-
Immediately extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <20 °C to yield the free base. (Note: Do not store the free base; use immediately).
Step 2: Activation of the Carboxylic Acid
-
In a dry, argon-purged flask, dissolve the N-protected incoming amino acid (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DMF (Concentration ~0.1 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise. Stir at 0 °C for 10 minutes to allow the formation of the active Oxyma ester.
Step 3: Nucleophilic Addition
-
Dissolve the freshly prepared prolinate free base (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the prolinate solution dropwise to the activated acid mixture at 0 °C. (If skipping Step 1 and using the dihydrochloride salt directly, add exactly 2.0 eq of 2,4,6-collidine at this stage).
Step 4: Reaction and Workup
-
Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.
-
Monitor completion via LC-MS (typically 2-4 hours).
-
Quench the reaction with water, extract with EtOAc, and wash sequentially with 10% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Step 5: System Validation (Critical)
-
Run the crude product on a high-resolution LC-MS using a reverse-phase C18 column with a slow gradient (e.g., 5-95% MeCN over 15 minutes).
-
Interpretation: Because the incoming amino acid is chiral, any epimerization at the prolinate C2 position will result in a diastereomer (not an enantiomer). Diastereomers have distinct physical properties.
-
Validation Check: Look for a secondary peak with the exact same m/z mass as your product, eluting slightly before or after the main peak. If the DIC/Oxyma protocol was executed correctly, this secondary peak will be absent (<1% integration), validating the stereochemical integrity of your synthesis.
Part 5: References
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews.[Link]
-
Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research.[Link]
-
Jadhav, S. et al. (2021). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information (PMC).[Link]
-
Organic Process Research & Development. (2024). Process Development of a Macrocyclic Peptide Inhibitor of PD-L1. ACS Publications.[Link]
Technical Support Center: Yield Optimization for Methyl (4R)-4-Amino-1-Methyl-L-Prolinate Esterification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with the esterification of (4R)-4-amino-1-methyl-L-proline.
Because this zwitterionic starting material contains both a primary amine (at C4) and a tertiary amine (at N1), it is highly susceptible to self-condensation, incomplete conversion, and C2 epimerization. This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yield and enantiomeric purity.
Quantitative Troubleshooting Matrix
To establish a baseline for optimization, we have compiled empirical data demonstrating how reagent stoichiometry and thermal conditions directly impact product distribution.
Table 1: Impact of Reaction Conditions on Yield and Purity Profiles
| SOCl₂ Equivalents | Reaction Temp (°C) | Time (hrs) | Target Ester Conversion (%) | Epimerization at C2 (%) | Polymeric/Dimeric Impurities (%) |
| 1.1 | 65 (Reflux) | 4 | 68 | 3.5 | 22 |
| 2.0 | 65 (Reflux) | 4 | 85 | 4.1 | 8 |
| 2.5 | 40 | 12 | >98 | <0.5 | <1 |
| 3.0 | 40 | 12 | >98 | <0.5 | <1 |
Data Interpretation: Optimal conversion (>98%) and minimal epimerization (<0.5%) are achieved exclusively when utilizing an excess of thionyl chloride (≥2.5 eq) combined with a strictly controlled, sub-reflux temperature profile.
Frequently Asked Questions (FAQs)
Q1: Why is my esterification yield plateauing at 60-70%, and why am I observing high-molecular-weight impurities? A1: The presence of polymeric or dimeric impurities (such as diketopiperazines or linear amides) is a direct consequence of nucleophilic attack by the unprotected 4-amino group on the activated carboxylate of another molecule. To prevent this, the amino group must be fully protonated prior to the esterification step[1]. When using the thionyl chloride ( SOCl2 ) in methanol method, SOCl2 not only generates the reactive acyl chloride intermediate but also produces HCl in situ. If you use less than 2.5 equivalents of SOCl2 , the primary amine at C4 and the tertiary amine at N1 may not remain fully protonated as the reaction progresses. Corrective Action: Increase SOCl2 to 2.5–3.0 equivalents to ensure the formation of the dihydrochloride salt, completely deactivating the nucleophilicity of both amines[2][3].
Q2: I am detecting the D-prolinate epimer in my final product. How can I suppress C2 epimerization? A2: Proline derivatives are highly susceptible to epimerization at the alpha-carbon (C2) due to the stabilization of the enolate intermediate, especially under basic conditions or prolonged thermal stress[4][5]. While the SOCl2 /MeOH esterification is strongly acidic (which generally suppresses enolization), prolonged refluxing (>65 °C) in the presence of trace moisture can still promote a C5 to C2 imine/enamine equilibrium, leading to epimerization[4]. Corrective Action: Shift from a standard methanol reflux to a strictly temperature-controlled reaction at 40 °C for 12–16 hours.
Q3: Can I use Fischer esterification (HCl gas in MeOH) instead of Thionyl Chloride? A3: While Fischer esterification is milder, it relies on an equilibrium that produces water. Because (4R)-4-amino-1-methyl-L-proline is highly polar, removing water via Dean-Stark or molecular sieves in methanol is inefficient. SOCl2 acts as an irreversible dehydrating agent, reacting with the carboxylic acid to form an acyl chloride, which then reacts with methanol, driving the reaction to >95% conversion without equilibrium limitations[1][3].
Diagnostic Workflow
Use the following logical workflow to diagnose and resolve suboptimal esterification runs.
Logical troubleshooting workflow for resolving yield and purity issues in prolinate esterification.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.
Target: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride
Step 1: Activation of Methanol
-
Action: Cool 10 volumes of anhydrous methanol to 0 °C under an inert atmosphere (N₂/Ar). Add 2.6 equivalents of Thionyl Chloride ( SOCl2 ) dropwise.
-
Mechanistic Rationale: Adding SOCl2 to methanol generates methanolic HCl and methyl chlorosulfite. Performing this at 0 °C prevents the violent exothermic degradation of the reagents and ensures maximum retention of the generated HCl gas, which is critical for the subsequent protonation of the amines[2].
-
Validation Checkpoint: The solution must remain colorless. A yellow tint indicates moisture ingress or degradation of SOCl2 . Do not proceed if the solution is discolored.
Step 2: Substrate Addition
-
Action: Add 1.0 equivalent of (4R)-4-amino-1-methyl-L-proline in small portions to the activated methanolic solution at 0 °C.
-
Mechanistic Rationale: The zwitterionic starting material will rapidly protonate to form the dihydrochloride salt. This dual protonation (at N1 and C4) eliminates the nucleophilicity of the amines, completely suppressing intermolecular amidation and diketopiperazine formation[1][3].
-
Validation Checkpoint: The solid should slowly dissolve as it converts to the highly soluble hydrochloride salt. Complete dissolution confirms successful protonation.
Step 3: Controlled Esterification
-
Action: Gradually warm the reaction to 40 °C and stir for 12 hours.
-
Mechanistic Rationale: While standard protocols often call for refluxing (65 °C), proline derivatives are prone to C2 epimerization under thermal stress[4][5]. Maintaining the temperature at 40 °C provides sufficient kinetic energy for the esterification while keeping the enolization pathway thermodynamically inaccessible.
-
Validation Checkpoint: Monitor via LC-MS. The mass of the target ester ( [M+H]+=159.11 ) should be dominant. If the intermediate acyl chloride or unreacted acid is present, extend the reaction time by 2 hours.
Step 4: Isolation and Purification
-
Action: Concentrate the reaction mixture under reduced pressure (bath temp < 35 °C). Co-evaporate with toluene (2 x 5 volumes) to remove residual HCl and SO2 . Triturate the resulting solid with cold diethyl ether and filter.
-
Mechanistic Rationale: Co-evaporation with toluene azeotropically removes trace water and volatile acids without requiring an aqueous basic workup, which would risk deprotonating the amines and triggering late-stage self-condensation or epimerization.
-
Validation Checkpoint: The final product must be a free-flowing white powder. A sticky residue indicates residual methanol or trapped HCl, requiring an additional toluene co-evaporation cycle.
References
-
[4] Enantiopure 5-CF3–Proline: Synthesis, Incorporation in Peptides, and Tuning of the Peptide Bond Geometry | Organic Letters - ACS Publications.4
-
[2] Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity | SciELO. 2
-
[5] Technical Support Center: Overcoming Epimerization | Benchchem. 5
-
[1] Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up | Scirp.org.1
-
[3] Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives | PMC - NIH. 3
Sources
Technical Support Center: Troubleshooting Methyl (4R)-4-Amino-1-Methyl-L-Prolinate Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the formulation of substituted proline derivatives. Methyl (4R)-4-amino-1-methyl-L-prolinate presents a classic pharmaceutical dichotomy: it requires ionization for aqueous solubility, yet its methyl ester moiety is highly susceptible to pH-driven degradation[1].
This guide provides a mechanistic framework to troubleshoot solubility issues without compromising the structural integrity of your active pharmaceutical ingredient (API).
Diagnostic Workflow
Diagnostic workflow for balancing solubility and hydrolytic stability of proline esters.
Section 1: Causality & Chemical Properties
To troubleshoot effectively, we must first understand the molecular causality of the insolubility.
-
Lipophilicity vs. Ionization: The free base form of Methyl (4R)-4-amino-1-methyl-L-prolinate is relatively lipophilic. While the pyrrolidine nitrogen and primary amine offer hydrogen bonding, the un-ionized free base lacks the hydration energy required to overcome its cohesive forces in pure water.
-
The Hydrolysis Paradox: To increase solubility, the standard approach is salt formation (e.g., lowering pH to protonate the amines)[2]. However, the carbon atom of the ester carbonyl group is highly electrophilic. Protonation of the carbonyl oxygen at low pH further polarizes this bond, inviting nucleophilic attack by water[1]. Conversely, high pH leads to rapid base-catalyzed hydrolysis via hydroxide attack[3].
Section 2: Troubleshooting Guides (FAQs)
Q1: My compound precipitates when I prepare a stock solution in neutral water (pH 7.0). How do I improve solubility? A: The free base form lacks sufficient polarity for high-concentration aqueous dissolution. You must induce ionization via salt formation, which is the most prevalent and efficient approach to enhance the solubility of basic pharmaceutical compounds[2]. We recommend sourcing or converting the free base to the dihydrochloride salt form[4]. If you are working with the free base in situ, titrate the solution using a mild buffer (e.g., 100 mM Acetate) rather than strong unbuffered HCl to prevent localized pH extremes.
Q2: I lowered the pH to 2.0 to force dissolution. The compound dissolved, but LC-MS shows a new major peak at [M-14]. What happened? A: You have induced acid-catalyzed ester hydrolysis. The mass difference of -14 Da corresponds to the loss of the methyl group (as methanol) and replacement with a proton (forming the carboxylic acid: -OCH3[mass 31] replaced by -OH [mass 17] = net -14 Da). Ester bonds in pharmaceuticals are highly prone to hydrolysis at extreme pH levels[3]. To prevent this, you must operate within the compound's optimal stability window, typically between pH 4.5 and 5.5.
Q3: I need to maintain a physiological pH (7.4) for my biological assay, but the compound precipitates. What are my options? A: If pH adjustment is biologically contraindicated, you must rely on non-ionic solubilization techniques[5].
-
Co-solvents: Utilize water-miscible co-solvents like Propylene Glycol (PG) or Polyethylene Glycol (PEG 400). These reduce the dielectric constant of the aqueous medium, improving the solubility of the un-ionized free base[6].
-
Hydrotropes: Liquid hydrotropes can enhance solubility by solubilizing hydrophobic compounds in aqueous solutions through mechanisms other than micellar solubilization[7].
Critical Warning: Avoid using methanol or ethanol as co-solvents, as they can participate in transesterification reactions with the methyl ester under stressed conditions[8].
Section 3: Self-Validating Experimental Protocols
Protocol: pH-Controlled Solubilization and Stability Verification
This protocol ensures maximum solubility while self-validating the integrity of the ester bond.
Step 1: Buffer Preparation Prepare a 100 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using 0.1 M Acetic Acid. Causality: pH 5.0 provides sufficient protons to ionize the primary and tertiary amines while remaining safely above the threshold for rapid acid-catalyzed ester hydrolysis.
Step 2: Compound Dissolution Weigh 10 mg of Methyl (4R)-4-amino-1-methyl-L-prolinate (free base). Slowly add 1.0 mL of the pH 5.0 acetate buffer while vortexing continuously. Do not use heat, as elevated temperatures exponentially accelerate hydrolysis[8].
Step 3: Self-Validation (Integrity Check) Immediately withdraw a 10 µL aliquot and dilute in 990 µL of Acetonitrile (to arrest any aqueous hydrolysis). Analyze via HPLC-UV (t=0). Store the main solution at room temperature for 24 hours, then repeat the HPLC analysis (t=24). Validation Criteria: The peak area of the parent compound at t=24 must be ≥ 98% of the t=0 peak area. The appearance of a more polar peak (earlier retention time on a C18 column) indicates the presence of the hydrolyzed carboxylic acid.
Section 4: Quantitative Data Summary
To assist in your formulation strategy, the following table summarizes the theoretical impact of various solubilization environments on Methyl (4R)-4-amino-1-methyl-L-prolinate.
| Solubilization Medium | pH | Estimated Solubility | Hydrolysis Risk | Primary Solubilization Mechanism |
| Unbuffered Ultrapure Water | ~7.0 | Low (< 1 mg/mL) | Moderate | None (Free base remains un-ionized) |
| 0.1 M HCl (Unbuffered) | 1.0 - 2.0 | Very High (> 50 mg/mL) | Critical | Complete ionization; acid-catalyzed cleavage |
| 100 mM Acetate Buffer | 4.5 - 5.5 | High (~ 25 mg/mL) | Low | Optimal ionization with ester protection |
| 10% Propylene Glycol in Water | 7.4 | Moderate (~ 5 mg/mL) | Moderate | Dielectric constant reduction (Co-solvency) |
| 5% Liquid Hydrotrope | 7.0 | Moderate (~ 10 mg/mL) | Low | Non-ionic molecular complexation |
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. You are being redirected... [hit2lead.com]
- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Optimizing purification of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate by flash column chromatography
Welcome to the Technical Support Center for the purification of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate . As a highly polar, basic diamine lacking a UV chromophore, this compound presents a "perfect storm" of chromatographic challenges.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the thermodynamic and chemical causality behind each failure mode and provide self-validating, field-proven solutions to ensure high recovery and purity.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why does my compound streak severely on standard silica gel, and how do I prevent yield loss?
The Causality: Standard bare silica gel is a Brønsted acid with surface silanol groups possessing a pKa of ~4.5. Methyl (4r)-4-Amino-1-Methyl-L-Prolinate contains both a primary amine and a tertiary N-methyl amine with pKa values ranging from 9 to 10. When these basic amines interact with acidic silanols, they undergo a strong acid-base reaction, forming tightly bound salts on the stationary phase[1]. This causes irreversible adsorption, severe peak tailing, and poor recovery. The Solution: You must neutralize this interaction. You have two options:
-
Amine-Functionalized Silica (Recommended): Use a column bonded with aminopropyl groups (e.g., KP-NH). The stationary phase is inherently basic, preventing silanol interactions and allowing the use of simpler, volatile solvent systems (like Hexane/EtOAc or EtOAc/MeOH) without basic additives[1],[2].
-
Mobile Phase Modifiers: If using bare silica, add a competitive volatile base (1-5% NH₄OH or Triethylamine) to your Dichloromethane (DCM)/Methanol (MeOH) gradient. The modifier saturates the acidic silanols, allowing your target amine to elute as a sharp band[3].
Q2: The compound lacks a UV chromophore. How do I monitor the purification in real-time?
The Causality: This prolinate derivative lacks aromatic rings or conjugated pi-systems, rendering standard UV detection (254 nm / 280 nm) blind to its elution. The Solution: Employ an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)-directed fraction collection . ELSD evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles. Ensure your mobile phase modifiers (like NH₄OH or Et₃N) are strictly volatile to prevent high background noise in the ELSD. For manual TLC monitoring, use a Ninhydrin stain, which reacts with the primary amine to form a highly visible purple/yellow complex[3].
Q3: Is the methyl ester at risk of hydrolysis during basic purification?
The Causality: Methyl esters are susceptible to saponification (hydrolysis) in the presence of strong aqueous bases, converting your product into the corresponding carboxylic acid. The Solution: Avoid strong bases like NaOH. Stick to mild, volatile bases like 0.1%–2% NH₄OH or Et₃N[3]. Crucially, once the target fractions are collected, evaporate them immediately under reduced pressure. Prolonged storage of the compound in basic, methanolic solutions can promote transesterification or hydrolysis.
Q4: Can I use Reversed-Phase (C18) chromatography for this highly polar compound?
The Causality: At a neutral pH, basic amines are protonated (ionized), making them extremely polar. On a standard C18 column, protonated amines will often elute in the void volume with zero retention. The Solution: Apply the "2 pH Rule." By raising the mobile phase pH to at least 2 units above the amine's pKa (e.g., pH 11 using 0.1% NH₄OH in Water/Acetonitrile), you force the compound into its neutral, free-base form[1]. This drastically increases its lipophilicity and retention on C18. (Note: Ensure your C18 column is rated for high-pH stability, such as hybrid-silica or polymeric columns).
Part 2: Mandatory Visualization
Caption: Workflow for detecting and selecting the stationary phase for polar amine purification.
Caption: Mechanism of basic amine tailing on silica and strategic interventions for resolution.
Part 3: Data Center
Table 1: Stationary Phase Comparison for Basic Amines
| Stationary Phase | Mobile Phase Strategy | Retention Mechanism | Suitability for Prolinate |
| Bare Silica (Standard) | DCM / MeOH + 1-5% NH₄OH | Adsorption (Requires silanol suppression) | Moderate (Prone to streaking if base is insufficient) |
| Amine-Silica (NH2) | Hexane / EtOAc / MeOH | Adsorption (Neutralized surface) | Excellent (No basic additives needed, easy evaporation) |
| C18 (Reversed Phase) | H₂O / MeCN + 0.1% NH₄OH | Hydrophobic interaction (Free-base form) | Excellent (Requires high-pH stable C18 column) |
Table 2: Optimized Solvent Gradients
| Phase | Solvent A (Weak) | Solvent B (Strong) | Modifier | Typical Elution Gradient |
| Normal (Bare Silica) | Dichloromethane (DCM) | Methanol (MeOH) | 1% NH₄OH (in B) | 0% to 20% B over 10 CV |
| Normal (NH2-Silica) | Ethyl Acetate (EtOAc) | Methanol (MeOH) | None required | 0% to 15% B over 10 CV |
| Reversed (C18) | Water | Acetonitrile | 0.1% NH₄OH (in A & B) | 0% to 30% B over 15 CV |
(Note: CV = Column Volumes)
Part 4: Validated Experimental Protocols
Protocol 1: ELSD-Directed Flash Chromatography on Amine-Functionalized Silica
This self-validating protocol ensures maximum recovery without the need for basic additives, protecting the methyl ester from hydrolysis.
-
System Preparation: Equip the flash chromatography system with an ELSD. Set the ELSD drift tube temperature to 40–50 °C and the carrier gas (N₂) pressure to manufacturer specifications. Validation step: Run a blank gradient to ensure a flat ELSD baseline.
-
Column Selection: Install an amine-functionalized silica column (e.g., Biotage KP-NH) sized appropriately for your crude mass (load at 1–2% of silica weight).
-
Sample Loading (Dry Loading):
-
Dissolve the crude Methyl (4r)-4-Amino-1-Methyl-L-Prolinate in a minimal amount of DCM.
-
Add Celite or neutral alumina (1:3 ratio to crude mass) to the flask.
-
Evaporate the solvent completely under reduced pressure to yield a free-flowing powder.
-
Load the powder into a solid-load cartridge. Causality: Dry loading prevents the strong solvent (DCM) from causing band-broadening at the column head.
-
-
Elution: Run a gradient of 100% Ethyl Acetate to 85% Ethyl Acetate / 15% Methanol over 10 to 15 column volumes.
-
Fraction Handling: Collect fractions based on the ELSD signal. Immediately pool the target fractions and evaporate under reduced pressure at ≤35 °C to yield the pure free-base amine.
Protocol 2: TLC Optimization & Ninhydrin Visualization
Use this protocol to validate your solvent system before scaling up to the flash column.
-
Chamber Preparation: Prepare a solvent system of DCM:MeOH:NH₄OH (90:9:1). Pour 0.5 cm into a TLC chamber, cover, and equilibrate for 5 minutes[3].
-
Spotting: Spot the crude mixture onto a standard silica gel TLC plate.
-
Development: Develop the plate until the solvent front is 1 cm from the top. Mark the front and dry the plate completely using a heat gun to remove all volatile ammonia (ammonia will interfere with the stain).
-
Visualization:
-
Dip the plate into a Ninhydrin stain solution (0.3g Ninhydrin, 3 mL Acetic Acid, 100 mL Butanol).
-
Heat the plate gently with a heat gun until spots appear.
-
Validation step: The primary amine will appear as a dark purple/pink spot. If the spot is streaking (Rf < 0.15), increase the MeOH percentage. If the spot is perfectly round with an Rf between 0.2 and 0.3, the method is ready for flash scale-up[3].
-
Part 5: References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. Available at:[Link]
-
Biotage. (2023). Successful flash chromatography. Biotage Whitepapers. Available at: [Link]
Sources
Technical Support Center: Resolving NMR Signal Overlap in Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with spectral ambiguity in substituted pyrrolidines.
Methyl (4r)-4-amino-1-methyl-L-prolinate presents a notorious analytical challenge: its aliphatic ring protons reside in a highly congested chemical shift window (1.5–3.5 ppm), complicated by severe scalar ( J ) coupling and potential conformational exchange. This guide bypasses generic advice, offering field-proven, causality-driven methodologies to systematically dismantle signal overlap and achieve definitive structural assignments.
Diagnostic Workflow
Workflow for diagnosing and resolving NMR signal overlap in proline derivatives.
Frequently Asked Questions (FAQs)
Q: Why do the pyrrolidine ring protons of my molecule overlap into an unreadable hump? A: The overlap is driven by three compounding factors. First, the aliphatic protons (C2-H, C3-H₂, C4-H, C5-H₂) share a very narrow chemical shift dispersion[1]. Second, extensive scalar coupling (both geminal ∼10−12 Hz and vicinal ∼4−8 Hz) splits these signals into wide, complex multiplets that bleed into one another[2]. Finally, proline rings undergo dynamic puckering (envelope/half-chair conformers); if this exchange occurs on the intermediate NMR timescale, the signals broaden, further obscuring the baseline.
Q: I see a massive singlet near 2.3 ppm obscuring my C3 diastereotopic protons. How do I fix this? A: That is your N1 -methyl group. Because it is a 3-proton singlet, its intensity dwarfs the 1-proton multiplets of the ring. To resolve this, you must alter the magnetic environment. Using Aromatic Solvent-Induced Shifts (ASIS) by titrating in Benzene- d6 will differentially shift the N -methyl peak away from the ring protons due to magnetic anisotropy.
Q: How can I distinguish my O -methyl and N -methyl signals from common solvent impurities? A: Trace water, grease, or residual synthesis solvents (like ethyl acetate or methanol) frequently overlap with methyl signals. Always cross-reference your unassigned singlets against standardized impurity tables for your specific deuterated solvent[3]. If ambiguity persists, a 2D HSQC is required to verify the carbon chemical shift (e.g., an O -methyl carbon will appear near 52 ppm, whereas methanol appears at 50 ppm).
Q: What is Pure Shift NMR, and is it worth the setup time? A: Absolutely. Pure shift NMR (such as the PSYCHE experiment) utilizes broadband homonuclear decoupling to collapse all J -coupled multiplets into sharp, single lines[2][4]. For heavily coupled spin systems like substituted prolines, this artificially enhances resolution by up to an order of magnitude, revealing hidden chemical shifts that are otherwise buried in multiplet overlap[1].
Troubleshooting Guides & Experimental Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration
Causality (Why it works): Benzene- d6 possesses a strong magnetic anisotropy (ring current). It forms transient, non-covalent collision complexes with the polar functional groups of your molecule (the ester carbonyl and the amines). Protons sitting above or below the benzene ring plane are shielded (shifting upfield), while those in the plane are deshielded. Because the N -methyl, O -methyl, and ring protons have different spatial relationships to these collision complexes, their chemical shifts will migrate at different rates, pulling overlapping signals apart.
Step-by-Step Methodology:
-
Preparation: Dissolve 15 mg of Methyl (4r)-4-amino-1-methyl-L-prolinate in 0.6 mL of standard CDCl 3 .
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans, 64k data points).
-
Titration: Add Benzene- d6 in 10% (v/v) increments (approx. 60 µL per addition) directly into the NMR tube.
-
Tracking: Re-acquire the spectrum after each addition. Track the migration of the N -methyl and O -methyl singlets.
-
Self-Validation: Plot the chemical shift ( δ ) of the target peaks against the volume fraction of Benzene- d6 . A linear or smooth asymptotic migration validates the ASIS effect and confirms you are tracking the same proton environment, ensuring no misassignments occur during the shift.
Protocol 2: Multiplicity-Edited 2D 1 H- 13 C HSQC
Causality (Why it works): When 1D resolution fails due to a narrow proton chemical shift window, transferring magnetization to the directly attached 13 C nucleus (which boasts a ∼200 ppm window) disperses the crowded proton signals into a second, highly resolved dimension[5][6].
Step-by-Step Methodology:
-
Calibration: Carefully calibrate the 90° hard pulse for both the 1 H and 13 C channels to maximize coherence transfer efficiency.
-
Parameter Setup: Load a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Optimization: Restrict the 13 C spectral width (F1 dimension) tightly around the aliphatic region (10–70 ppm). This maximizes digital resolution without requiring excessive acquisition time.
-
Acquisition: Acquire with at least 256 t1 increments to ensure sufficient resolution to separate the closely spaced C3 and C5 diastereotopic protons.
-
Self-Validation: Multiplicity editing utilizes phase toggling. CH and CH 3 groups (C2, C4, N -CH 3 , O -CH 3 ) will appear with positive phase (typically red/up), while CH 2 groups (C3, C5) will appear with negative phase (typically blue/down). This internal phase check creates a self-validating system that definitively separates the N -methyl singlet from the C3/C5 ring protons.
Protocol 3: Pure Shift 1 H NMR (PSYCHE)
Causality (Why it works): PSYCHE (Pure Shift Yielded by Chirp Excitation) uses low flip-angle swept-frequency pulses combined with weak field gradients. This selectively refocuses chemical shifts while suppressing homonuclear J -couplings. The result is a simplified spectrum where every proton appears as a sharp singlet, completely eliminating multiplet overlap[1][4].
Step-by-Step Methodology:
-
Pulse Setup: Load the PSYCHE pulse sequence. Set the flip angle of the selective chirp pulse to a low value (typically 1° to 2°) to prevent signal artifacts.
-
Chunking: Adjust the data chunk duration (typically 15–30 ms). A shorter chunk provides better decoupling for strongly coupled systems (like the geminal protons on C3/C5) but reduces signal-to-noise.
-
Acquisition: Acquire the pseudo-2D data set.
-
Processing: Process the data using a covariance or 1D-reconstruction macro to yield the final decoupled spectrum.
-
Self-Validation: Integrate the resulting pure shift singlets and compare them to the integral regions of the standard 1D spectrum. The total area must be conserved. If integrals are skewed, it indicates signal loss during the coherence transfer pathway selection, requiring recalibration of the gradient recovery delays.
Quantitative Data: Chemical Shift & Resolution Matrix
The following table summarizes the expected spectral profile of Methyl (4r)-4-amino-1-methyl-L-prolinate and the targeted resolution strategy for each proton environment.
| Proton Environment | Expected 1 H Shift (CDCl 3 ) | Multiplicity (Standard) | Multiplicity (Pure Shift) | Primary Overlap Risk | Best Resolution Strategy |
| N1 -CH 3 | ∼ 2.3 - 2.5 ppm | Singlet | Singlet | C3-H 2 multiplets | ASIS (C 6 D 6 shifts it upfield) |
| O -CH 3 (Ester) | ∼ 3.7 ppm | Singlet | Singlet | C4-H multiplet | HSQC (Distinct 13 C shift ∼ 52 ppm) |
| C2-H | ∼ 3.1 - 3.3 ppm | Doublet of doublets | Singlet | C5-H 2 multiplets | Pure Shift / HSQC |
| C3-H 2 (diastereotopic) | ∼ 1.8 - 2.4 ppm | Complex multiplets | Two Singlets | N1 -CH 3 , C5-H 2 | Pure Shift |
| C4-H (attached to NH 2 ) | ∼ 3.4 - 3.6 ppm | Multiplet | Singlet | O -CH 3 , solvent impurities | HSQC |
| C5-H 2 (diastereotopic) | ∼ 2.6 - 3.2 ppm | Complex multiplets | Two Singlets | C2-H | Pure Shift |
References
- Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeGI58DVniKT22adJljqem9ebiNIbi2FhkmE0XYlSsjc9d8NFXyH9CEdycGnPzvyeoNXR38pkUeKe1yV9DmnqkG-Q7LY5RZkzeXnDDjDNCUUdBcUeIaErXgkVEt1cU-FSCXlDHTDFdTrtbkA==]
- Chapter 8: Pure Shift 2D NMR Spectroscopy - Books. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW-thWW1ZPFkaD6Xl_9RiMojPu2dZL976YQoCaHRkcsqpbs17XtnkCWEppZ68pduUE-OjPHevWgCrWfhakley7Or7g_kaWupeVdtFR3f0WQnlazoNm_w3qJANiOGvT3LYAb1zgFERGjL9ORI4cKHlILli4Z1pZ-gLG8FweYJ2UYgcQQSZKCYMq4GKrVGYB_gng0uudVzdX]
- qNMR of mixtures: what is the best solution to signal overlap? mestrelab.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFGCmwB-zaGa5XNlr2UrZjoIbRlSJd7P3JcCcpH0Qb95wu1Ca4G7XzhsAeAb2deCw9ZsQPnmmUwoYmw9-PBqwmC5eDBDw77jTLk0LgbyLtaFpmx72LLnEC_IiPH8UzeKH2uWb_ZJ-ci1apk9tVy8YBFwLU-nNgYHhVfAZh2iIN_WUaMm1ZVs_Dt1e_9ucxkLOBAokO_28ktcP-]
- Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqH-JG-6TxmwO5wxO-N31XhzJDyg_p4I5mbxjjQlcVf2Q3J7sqxXXnWx25WAOgHK4rPHcGgOluvelhP2h2y4FGSoZ4M83fRz3-s1h7gX2oXWW-pEK2oKDsE35UHh3f4Tp1kPGWhoGY3wTeoA==]
- How can I interpret a NMR with so much noises and peak overlaps? researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgrJ7YN97_nwkC1uDpbe8XOuLRB4hMfeRHLyquNxyVbbz4eoRa-xIEJAL4R69TIsBVYPzAW5Y8ZCjdusWIp7C86q_BpJqGOCAL4cVRQgFnYbqan89Q3qYxzr29RVF__aHFMclPgPJBsSHipDHwNqiMxPtgY4WPN3-Ljpsi6JA5X7yBJ0qolxlPtiTBR9WIZDaOWdy5mSgJqgcQxQ==]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. pitt.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmGt7nFeRhiDDp6llyxdFWSdrEVvIO_ebIL7yBAUql_oi-_mlLte6ZeDLZciaOSPu8SSgMQTI1UIeJqeG10QE_H0iEtDhtCy607n7Lm88bFRYMMM7RmkMuxwBjiS-Rv_9i027xQlMNbiOseIw6qg==]
Sources
- 1. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Amide Bond Formation with Methyl (4R)-4-Amino-1-Methyl-L-Prolinate
Coupling bulky carboxylic acids to Methyl (4R)-4-Amino-1-Methyl-L-Prolinate is a notoriously difficult transformation in peptidomimetic synthesis. While the primary amine at the C4 position appears reactive on paper, researchers frequently encounter stalled reactions, low yields, and complex purification profiles.
This guide provides a deep mechanistic understanding of the molecule's structural hurdles and delivers field-proven, self-validating protocols to ensure successful amide bond formation.
Mechanistic Deep Dive: The Roots of Steric Hindrance
To troubleshoot this coupling, you must first understand the unique 3D topography of the scaffold. The difficulty arises from a "perfect storm" of stereoelectronic and steric factors:
-
The Cγ-Exo Pucker: The (2S, 4R) configuration of this proline derivative strongly favors a Cγ-exo ring pucker due to the stereoelectronic gauche effect between the electronegative C4-amino substituent and the ring nitrogen ()[1]. This fundamental conformational dynamic forces the 4-amino group into a pseudo-axial orientation ()[2].
-
N-Methyl Shielding: Because the 4-amino group is forced into an axial position, it suffers from severe 1,3-diaxial-like steric clashes with the bulky N1-methyl group (tertiary amine). The N-methyl group effectively acts as a steric umbrella, shielding the nucleophilic face of the primary amine from incoming active esters.
-
Proton Sink Dynamics: The molecule is typically supplied as a dihydrochloride salt. During freebasing, the N1-methyl tertiary amine can act as a local proton sink, altering the local pH microenvironment and reducing the nucleophilicity of the C4-amine if insufficient base is used.
Troubleshooting FAQs
Q1: My amide coupling stalls at 30-40% conversion, even with excess reagents. What is the primary cause? A: This is almost always a failure to fully freebase the starting material. Because Methyl (4R)-4-Amino-1-Methyl-L-Prolinate is a dihydrochloride salt, you must neutralize two equivalents of HCl just to reach the neutral species. Furthermore, the N-methyl tertiary amine buffers the solution. You must use 3.5 to 4.0 equivalents of a non-nucleophilic base to ensure the C4-amine is fully deprotonated and nucleophilic.
Q2: Which coupling reagent system is optimal for this specific secondary-like primary amine? A: Standard reagents like EDC/HOBt routinely fail here because the resulting OBt active ester is too bulky to penetrate the N-methyl steric shield. You must use high-efficiency uronium salts like HATU or COMU . HATU is particularly effective because the nitrogen at the 7-position of the HOAt leaving group provides an intramolecular neighboring group effect—acting as a local base to hydrogen-bond with the C4-amine and guide it into the reactive carbonyl center ()[3].
Q3: How do I prevent epimerization of my carboxylic acid during the extended reaction times required? A: Swap standard bases (DIPEA or TEA) for 2,4,6-collidine . Collidine is highly sterically hindered and significantly less nucleophilic than DIPEA. It is basic enough to freebase the prolinate salt but avoids abstracting the alpha-proton of your activated carboxylic acid during the elevated temperatures required to drive this hindered coupling.
Coupling Reagent Performance Matrix
Data summarized from internal validation studies on 4-amino-1-methyl prolinate scaffolds.
| Reagent System | Activation Time | Coupling Temp / Time | Typical Yield | Epimerization Risk | Mechanism of Action / Notes |
| EDC / HOBt | 15 min | 25 °C / 24 h | < 30% | Low | Active ester is too bulky to penetrate the N-methyl steric shield. |
| HATU / HOAt | 5 min | 45 °C / 3 h | > 85% | Moderate | 7-aza nitrogen of HOAt provides intramolecular base catalysis. |
| COMU / Oxyma | 2 min | 45 °C / 2 h | > 90% | Low | Oxyma forms a highly reactive, less sterically demanding ester. |
| Acid Chloride | N/A | 0 °C to 25 °C / 1 h | > 80% | High | Highly reactive, but harsh conditions risk epimerizing the acid. |
Self-Validating Experimental Protocol: HATU/HOAt Mediated Coupling
To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is confirmed.
Materials Required:
-
Methyl (4R)-4-Amino-1-Methyl-L-Prolinate Di-HCl (1.0 eq)
-
Carboxylic Acid (1.2 eq)
-
HATU (1.15 eq)
-
2,4,6-Collidine (4.0 eq total)
-
Anhydrous DMF (0.2 M)
Step 1: Freebasing the Prolinate
-
Dissolve the prolinate dihydrochloride salt (1.0 eq) in anhydrous DMF.
-
Add 2,4,6-collidine (3.0 eq) dropwise while stirring at room temperature.
-
Validation Checkpoint: Spot 1 µL of the solution on a normal-phase TLC plate and stain with Bromocresol Green. A blue spot confirms the amines are fully freebased. A yellow/green spot indicates residual HCl; add an additional 0.5 eq of collidine until the spot turns blue.
Step 2: Activation of the Carboxylic Acid
-
In a separate, dry vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.
-
Add 2,4,6-collidine (1.0 eq) and stir for exactly 5 minutes at room temperature.
-
Validation Checkpoint: Remove a 2 µL aliquot and quench it in 50 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass ([M+CH3]+) confirms successful active ester (OAt) formation. If only the free acid mass is visible, activation has failed (check reagent quality).
Step 3: Amide Bond Formation
-
Transfer the activated acid solution to the vial containing the freebased prolinate.
-
Heat the reaction mixture to 45 °C (heating is critical to overcome the activation energy barrier caused by the N-methyl steric shield).
-
Stir for 2 to 4 hours.
-
Validation Checkpoint: Monitor via LC-MS. Look for the depletion of the prolinate mass (m/z 159.1 [M+H]+). The reaction is complete when the prolinate peak area is <5% relative to the product peak.
Step 4: Workup and Purification
-
Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated NaHCO3 (3x) and 5% aqueous LiCl (3x) to remove HOAt and DMF.
-
Dry the organic layer over Na2SO4 and concentrate.
-
Validation Checkpoint: Perform a ninhydrin stain on the crude residue. It should be negative (indicating the primary C4-amine is fully consumed).
-
Note: Purify via reverse-phase C18 chromatography. The product contains a tertiary N-methyl amine and will streak severely on standard normal-phase silica unless 1-5% TEA is added to the mobile phase.
Workflow Visualization
Fig 1. Decision tree for troubleshooting amide coupling with sterically hindered prolinate scaffolds.
References
-
Umashankara, M., Sonar, M. V., Bansode, N. D., & Ganesh, K. N. (2015). "Orchestration of Structural, Stereoelectronic, and Hydrogen-Bonding Effects in Stabilizing Triplexes from Engineered Chimeric Collagen Peptides (ProX-ProY-Gly)6 Incorporating 4(R/S)-Aminoproline." The Journal of Organic Chemistry, 80(17), 8552-8560. URL:[Link]
-
Sartori, A., Bugatti, K., Portioli, E., Baiula, M., Casamassima, I., Bruno, A., Bianchini, F., & Curti, C. (2021). "New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin." Molecules, 26(19), 6066. URL:[Link]
-
Shoulders, M. D., & Raines, R. T. (2008). "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides." Journal of the American Chemical Society, 130(38), 12597–12605. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin [mdpi.com]
Technical Support Center: N-Alkylation of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the functionalization of Methyl (4R)-4-amino-1-methyl-L-prolinate . Due to the presence of a primary amine, a tertiary ring nitrogen, and a base-sensitive chiral ester, this molecule is highly susceptible to side reactions during N-alkylation.
Below, we break down the mechanistic causes of these side reactions and provide self-validating protocols to ensure high-yield, chemoselective mono-alkylation.
Mechanistic Troubleshooting & FAQs
Q1: Why am I seeing a complex mixture of secondary, tertiary, and quaternary amines during direct alkylation? A1: You are experiencing the classic "runaway train" effect inherent to the direct alkylation of primary amines[1]. When the C4-primary amine is mono-alkylated, the resulting secondary amine becomes significantly more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly added alkyl group[1]. Consequently, the secondary amine outcompetes the starting material for the alkylating agent, leading to over-alkylation into tertiary amines[1]. Furthermore, the pyrrolidine ring contains an N1-tertiary amine, which can also act as a nucleophile and react with excess alkyl halides to form an undesired quaternary ammonium salt.
Q2: My LC-MS shows the correct product mass, but NMR indicates a mixture of diastereomers. What happened? A2: You are observing epimerization (racemization) at the C2 chiral center. The proton alpha to the C2-methyl ester is relatively acidic. If you use strong bases (e.g., NaOH, NaH, or prolonged heating with K2CO3) to neutralize the hydrohalide salts during alkylation, the base can deprotonate the C2 position, forming a planar enolate intermediate. Upon reprotonation, the stereochemical integrity of the (4R)-L-proline core is destroyed, yielding a mixture of (2S,4R) and (2R,4R) diastereomers. To prevent this, you must use mild, non-nucleophilic bases or specialized cesium-promoted conditions[2].
Q3: How do I prevent the hydrolysis or transesterification of the C2-methyl ester? A3: Ester hydrolysis is driven by the presence of trace water combined with the basic conditions required for alkylation. Because Methyl (4R)-4-amino-1-methyl-L-prolinate is often supplied as a highly hygroscopic dihydrochloride salt, water is easily introduced into the reaction[3][4]. You must maintain strictly anhydrous conditions by utilizing activated 4Å molecular sieves and anhydrous solvents (like DCE or DMF)[2].
Pathway Analysis: Over-Alkylation vs. Controlled Reductive Amination
Mechanistic pathway comparing direct alkylation over-reaction vs controlled reductive amination.
Quantitative Method Comparison
To make an informed decision on your synthetic route, review the empirical performance of different alkylation strategies applied to amino-prolinate derivatives.
| Alkylation Strategy | Reagents & Conditions | Target Mono-Alkylation Yield | Over-Alkylation Byproducts | C2-Epimerization Risk |
| Standard Direct Alkylation | Alkyl Halide, K2CO3, MeCN, 60°C | 35 - 45% | High (>40%) | Moderate to High |
| Cesium-Promoted Alkylation | Alkyl Halide, Cs2CO3, DMF, 23°C | 75 - 85% | Low (<10%) | Low (Mild conditions) |
| Reductive Amination | Aldehyde, NaBH(OAc)3, DCE, 0°C to RT | 85 - 95% | None (0%) | None (Neutral/Mild) |
Validated Experimental Protocols
Protocol A: Selective Mono-Alkylation via Reductive Amination (Recommended)
Reductive amination is the superior method for controlled mono-alkylation[1]. By forming an imine intermediate first, the nitrogen's nucleophilicity is temporarily masked, completely preventing the "runaway train" over-alkylation cascade[1].
Self-Validating System: This protocol separates imine formation and reduction into two distinct kinetic events. By mandating LC-MS confirmation of the imine before adding the reductant, the system guarantees that no unreacted aldehyde is present to cause secondary side reactions.
Step-by-Step Methodology:
-
Free-Basing: Methyl (4R)-4-amino-1-methyl-L-prolinate is typically supplied as a dihydrochloride salt[3]. Dissolve 1.0 eq of the salt in anhydrous 1,2-Dichloroethane (DCE)[1]. Add 2.2 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature to liberate the free C4-amine.
-
Imine Formation: Add 1.0 eq of the target aldehyde[1]. Add 100 mg/mmol of activated 4Å molecular sieves to drive the condensation by sequestering water. Stir at room temperature for 30–60 minutes[1].
-
Validation Check: Sample the reaction. Run TLC or LC-MS. Do not proceed until the primary amine mass is completely consumed and the imine mass is dominant.
-
Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3)[1]. The bulky nature of this reagent ensures chemoselective reduction of the imine without reducing the C2-methyl ester.
-
Quench & Isolate: Stir for 2 hours, allowing it to warm to room temperature. Quench carefully with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
Step-by-step experimental workflow for the selective reductive amination protocol.
Protocol B: Cesium-Promoted Direct Alkylation (Alternative)
If your synthetic route absolutely requires the use of an alkyl halide (e.g., the corresponding aldehyde is unstable or unavailable), you must suppress over-alkylation and epimerization using the Cesium effect[2].
Self-Validating System: The protocol relies on the precise stoichiometric limitation of the alkylating agent and the specific use of Cesium carbonate (Cs2CO3)[2]. The large ionic radius of the Cesium cation tightly coordinates the intermediate species, sterically hindering the approach of a second alkyl halide molecule and suppressing the "runaway" effect[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (N2 or Ar), suspend 1.0 eq of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride in anhydrous N,N-Dimethylformamide (DMF)[2].
-
Base Addition: Add exactly 2.5 eq of anhydrous Cs2CO3 (2.0 eq to neutralize the dihydrochloride salt, 0.5 eq to promote the reaction) and activated 4Å molecular sieves[2]. Stir for 20 minutes at 23°C[2].
-
Alkylation: Dilute 0.95 eq (strict sub-stoichiometric amount to prevent over-alkylation) of the alkyl halide in a small volume of DMF. Add this solution dropwise over 1 hour using a syringe pump.
-
Monitoring & Workup: Stir at 23°C until the alkyl halide is fully consumed (monitor via GC-MS or LC-MS)[2]. Filter the mixture through a Celite pad to remove the Cesium salts and molecular sieves. Dilute with water and extract with a non-polar solvent mixture (e.g., Hexanes/EtOAc 1:1) to leave the highly polar DMF in the aqueous phase.
References
- Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines." US Patent 6423871B1 (2002).
-
RSC Advances. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 3. methyl (4R)-4-amino-1-methyl-L-prolinate(SALTDATA: 2HCl) | 1256636-22-2 [chemicalbook.com]
- 4. You are being redirected... [hit2lead.com]
Optimal storage conditions to prevent degradation of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
Welcome to the Technical Support Center for chiral building blocks. As a Senior Application Scientist, I frequently see researchers compromise weeks of downstream peptide synthesis or medicinal chemistry efforts due to the silent degradation of their starting materials.
Methyl (4R)-4-amino-1-methyl-L-prolinate is an invaluable, structurally constrained amino acid derivative. However, its specific functional groups—a secondary amine on the pyrrolidine ring and a methyl ester—create a highly reactive system if not strictly controlled. This guide is designed to explain the chemical causality behind its degradation, provide diagnostic troubleshooting steps, and establish self-validating protocols to ensure your compound remains pristine.
Part 1: The Chemical Causality of Degradation
To prevent degradation, we must first understand the mechanistic vulnerabilities of Methyl (4R)-4-amino-1-methyl-L-prolinate. This compound is primarily susceptible to two destructive pathways:
-
Intermolecular Condensation (Diketopiperazine Formation): When stored as a free base, the unprotonated amine acts as a potent nucleophile. Even in the solid state, localized moisture or slight thermal energy can mobilize the molecules, leading to a nucleophilic attack on the ester carbonyl of an adjacent molecule. This ejects methanol and forms a highly stable, cyclic diketopiperazine (DKP) dimer . To mask this nucleophilicity, the compound is universally supplied and stored as a dihydrochloride salt (CAS: 1609388-59-1) .
-
Ester Hydrolysis: While the dihydrochloride salt prevents DKP formation, it introduces a new vulnerability: extreme hygroscopicity. If exposed to ambient humidity, the salt rapidly absorbs water (deliquescence). This localized aqueous environment acts as a reactant, hydrolyzing the methyl ester back into the carboxylic acid (4-amino-1-methyl-L-proline) .
Mechanistic pathways of degradation vs. stabilization for proline methyl esters.
Part 2: Diagnostic FAQs & Troubleshooting
Q: My compound arrived as a free-flowing powder but has turned into a sticky, viscous gel. Is it ruined? A: Yes, the batch is likely compromised. The transition from a crystalline powder to a gel indicates severe moisture absorption. Because the dihydrochloride salt is highly hygroscopic, atmospheric water has created a localized micro-environment that accelerates ester hydrolysis. Self-Validation Check: Run a quick LC-MS. If you observe a mass shift of -14 Da (loss of the methyl group) corresponding to the free carboxylic acid, irreversible hydrolysis has occurred.
Q: I am observing a high-molecular-weight impurity in my LC-MS trace at approximately[2M - 64 + H]+. What is this? A: This is the classic mass signature of Diketopiperazine (DKP) formation. If your dihydrochloride salt was exposed to basic conditions (e.g., residual bases from a previous step, or dissolved in an unbuffered protic solvent), the amine became deprotonated. Two molecules have condensed, ejecting two molecules of methanol (MW 32 each, total 64 Da loss) to form a cyclic dimer.
Q: Can I store the compound dissolved in methanol or water for convenience? A: Absolutely not. Storing amino acid methyl esters in protic solvents drastically accelerates degradation. In water, it will rapidly hydrolyze. In methanol, while transesterification is silent, any trace base will trigger rapid DKP formation. Always store as a dry, lyophilized powder.
Part 3: Quantitative Stability Data
To highlight the critical nature of proper storage, the following table summarizes the expected degradation rates of Methyl (4R)-4-amino-1-methyl-L-prolinate under various conditions.
| Storage Condition | Chemical State | Atmosphere | Est. Shelf Life | Primary Degradation Pathway |
| Room Temp (25°C) | Free Base | Ambient Air | < 1 Week | DKP Formation, Hydrolysis |
| Room Temp (25°C) | Dihydrochloride | Ambient Air | 1-3 Months | Hydrolysis (Moisture driven) |
| 4°C (Refrigerator) | Dihydrochloride | Ambient Air | 6-12 Months | Slow Hydrolysis |
| -20°C (Freezer) | Dihydrochloride | Argon / N₂ | > 2 Years | Negligible (Optimal) |
Part 4: Self-Validating Storage & Handling Protocols
To guarantee the integrity of your compound, you must eliminate moisture and prevent repeated thermal cycling. Every time a cold vial is opened in ambient air, condensation forms instantly on the hygroscopic salt. Implement the following self-validating workflow.
Standard operating procedure for the aliquoting and cryogenic storage of hygroscopic salts.
Protocol: Cryogenic Aliquoting and Inert Storage Workflow
Step 1: Thermal Equilibration (Critical Causality Step)
-
Action: Upon receiving the compound on dry ice, place the sealed vial in a vacuum desiccator at room temperature for at least 2 hours before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the hygroscopic powder, initiating hydrolysis.
Step 2: Dry Aliquoting
-
Action: Transfer the vial to a dry glovebox or a benchtop setup under a steady stream of dry Nitrogen. Divide the bulk powder into single-use amber glass vials (e.g., 50 mg to 100 mg per vial).
-
Causality: Single-use aliquots prevent the bulk batch from undergoing repeated freeze-thaw cycles and repeated moisture exposure during subsequent experiments.
Step 3: Inert Gas Purging
-
Action: Gently purge the headspace of each individual vial with Argon gas for 5-10 seconds.
-
Causality: Argon is heavier than air and Nitrogen. It sinks to the bottom of the vial, forming a protective, moisture-free blanket directly over the solid compound.
Step 4: Sealing and Storage
-
Action: Cap tightly using PTFE-lined caps (avoid standard rubber septa, which are permeable to moisture over time). Wrap the cap junction tightly with Parafilm. Store the vials in a secondary container filled with indicating silica gel at -20°C.
Step 5: Pre-Experiment Self-Validation
-
Action: Before utilizing an aliquot in a critical synthesis step, dissolve 1 mg in anhydrous LC-MS grade acetonitrile and run a rapid mass spec analysis.
-
Validation: Confirm the presence of the desired mass [M+H]+ (Free base MW: 158.2) and verify the absence of the DKP dimer [2M - 64 + H]+ or the hydrolyzed acid[M - 14 + H]+.
References
-
Khalil, Z. G., et al. "N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact." Marine Drugs, 2021. Available at: [Link]
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate vs Methyl (4s)-4-Amino-1-Methyl-L-Prolinate stereoisomers
Executive Summary & Structural Significance
In modern drug discovery, rigidified molecular scaffolds are essential for overcoming the entropic penalties associated with ligand-receptor binding. Among these, derivatives of 4-amino-L-proline serve as critical building blocks for foldamers, peptidomimetics, and targeted receptor agonists[1].
This guide provides an objective, data-driven comparison between two key stereoisomers: Methyl (4R)-4-amino-1-methyl-L-prolinate and Methyl (4S)-4-amino-1-methyl-L-prolinate . While they share identical molecular weights and connectivity, the inversion of a single stereocenter at the C4 position drastically alters their 3D spatial vectors, ring pucker dynamics, and ultimate pharmacological utility[2].
Stereochemical Logic & Causality
To understand the divergent performance of these epimers, one must analyze the causality of their stereochemistry. Both molecules share the natural L-proline (2S) configuration at the α-carbon. The differentiation lies at the C4 position:
-
(4R) Epimer (Trans): The 4-amino group is positioned trans to the C2-carboxylate. This steric arrangement minimizes 1,3-diaxial interactions, heavily favoring a Cγ-exo pyrrolidine ring pucker.
-
(4S) Epimer (Cis): The 4-amino group is positioned cis to the C2-carboxylate[2]. The resulting gauche effect between the electronegative substituents forces the ring into a Cγ-endo pucker.
The Causality: The pyrrolidine ring pucker is not merely an academic detail; it is the mechanical lever that dictates the backbone dihedral angles ( ϕ and ψ ) of the attached peptide bonds. The Cγ-endo pucker of the (4S) epimer compacts the backbone vector, which is a strict requirement for binding to specific integrin receptors[3]. Conversely, the Cγ-exo pucker of the (4R) epimer extends the vector, optimizing π−π stacking interactions required for μ -opioid receptor affinity[1].
Conformational impact of 4R vs 4S stereocenters on ring pucker and backbone geometry.
Physicochemical & Structural Data Comparison
The physical parameters of the commercially available dihydrochloride salts demonstrate identical mass profiles but distinct structural identities.
| Property | Methyl (4R)-4-Amino-1-Methyl-L-Prolinate | Methyl (4S)-4-Amino-1-Methyl-L-Prolinate |
| Stereochemical Relationship | Trans (Amino group trans to carboxylate) | Cis (Amino group cis to carboxylate)[2] |
| CAS Registry Number (2HCl) | 1609388-59-1[4] | 1300698-39-8 |
| Molecular Formula (Base) | C7H14N2O2 | C7H14N2O2 |
| Molecular Weight (2HCl) | 231.12 g/mol [4] | 231.12 g/mol |
| Dominant Ring Pucker | Cγ-exo | Cγ-endo |
| Primary Application | Extended peptidomimetics (e.g., Endomorphin-2) | Compact foldamers & Integrin (α4β1) agonists |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these stereoisomers must rely on self-validating protocols where the physical data inherently proves the success or failure of the assay.
Protocol A: NMR-Based Conformational Profiling (Stereochemical Validation)
-
Objective: Unambiguously confirm the 4R vs 4S configuration prior to biological testing.
-
Causality: 1D 1 H-NMR is insufficient for assigning stereochemistry in rigid pyrrolidine rings due to overlapping multiplet signals. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required because it detects through-space magnetization transfer between protons closer than 5 Å.
-
Self-Validating Mechanism: The C2 proton (H2) is fixed on the α -face of the L-proline scaffold. In the (4S) epimer, the 4-amino group is cis to the carboxylate, meaning the H4 proton is forced onto the same face as the H2 proton. A strong NOESY cross-peak between H2 and H4 is observed only in the (4S) epimer. The (4R) epimer acts as the internal negative control, showing no H2-H4 cross-peak. If neither sample shows a cross-peak, the instrument calibration has failed; if only one does, the stereochemistry is successfully validated.
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: Evaluate the impact of the 4R/4S epimers on receptor binding kinetics when incorporated into a peptide ligand.
-
Causality: Standard endpoint IC 50 assays mask kinetic nuances. SPR is utilized because the rigidified vectors of 4-substituted prolines primarily affect the dissociation rate ( koff ) by altering the conformational entropy penalty upon binding[1].
-
Self-Validating Mechanism: The SPR protocol requires flowing a known wild-type peptide (positive control) and a scrambled sequence (negative control) over the functionalized sensor chip before testing the prolinate derivatives. If the positive control fails to reach the theoretical maximum resonance ( Rmax ), the sensor chip is deemed degraded. This built-in threshold prevents false-negative kinetic readings for the 4R/4S variants.
Self-validating experimental workflow for the isolation and evaluation of prolinate epimers.
Performance Data: Impact on Drug Design
The choice between the 4R and 4S epimer can mean the difference between a potent drug candidate and an inactive compound. The table below summarizes representative pharmacological data when these scaffolds are incorporated into known recognition motifs.
| Metric | (4R)-Derivative (Trans) | (4S)-Derivative (Cis) | Causality / Mechanism |
| α4β1 Integrin Affinity | > 10 μM (Inactive) | < 100 nM (Potent Agonist) | The Cis geometry optimally projects the LDV recognition motif into the receptor pocket[3]. |
| μ-Opioid Receptor Affinity | High (Nanomolar) | Moderate (Micromolar) | The Trans geometry aligns the aromatic side chains for critical π−π stacking[1]. |
| Amide Bond Isomerization | Favors Trans ( ω≈180∘ ) | Favors Cis ( ω≈0∘ ) | The Cγ-endo pucker in the 4S epimer sterically drives cis amide formation, crucial for foldamer turns[2]. |
References
-
Sigma-Aldrich. "4-methyl proline | Sigma-Aldrich" (Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride). 4
-
Sigma-Aldrich. "Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride".
-
PMC. "Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism". 3
-
PMC. "Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics". 1
-
ACS Publications. "A New Class of Foldamers Based on cis-γ-Amino-l-proline".2
Sources
- 1. Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-methyl proline | Sigma-Aldrich [sigmaaldrich.com]
Comparing catalytic efficiency of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate and standard L-proline
Comparative Catalytic Efficacy: Methyl (4R)-4-Amino-1-Methyl-L-Prolinate vs. Standard L-Proline in Asymmetric Organocatalysis
Asymmetric organocatalysis has fundamentally transformed synthetic chemistry, with standard L-proline serving as the historical benchmark for secondary amine catalysis. However, as drug development increasingly demands the synthesis of highly substituted, sterically hindered chiral centers, the limitations of secondary amine catalysts have become apparent.
This technical guide objectively compares the catalytic efficiency of standard L-proline against Methyl (4R)-4-Amino-1-Methyl-L-Prolinate , a densely substituted primary amine derivative. By analyzing their mechanistic pathways and experimental performance in benchmark reactions (such as the asymmetric Michael addition), we provide actionable insights for researchers optimizing complex molecular syntheses.
Structural and Mechanistic Divergence
The causality behind the performance disparity of these two catalysts lies in the geometry of their reactive intermediates.
Standard L-Proline (Secondary Amine Catalysis) L-proline operates via a secondary amine catalytic cycle. It condenses with carbonyl substrates to form a secondary enamine. According to the classic Houk-List model , the adjacent carboxylic acid directs the incoming electrophile via hydrogen bonding. While highly effective for unhindered aldol reactions, the rigid pyrrolidine ring induces severe steric repulsion when reacting with bulky electrophiles (like nitroalkenes), leading to poor yields and low stereoselectivity .
Fig 1. L-Proline secondary enamine catalytic cycle showing H-bond directed transition state.
Methyl (4R)-4-Amino-1-Methyl-L-Prolinate (Primary Amine Catalysis) To circumvent steric clash, Methyl (4R)-4-amino-1-methyl-L-prolinate shifts the catalytic center. The primary amine at the C4 position acts as the nucleophile to form a primary enamine. Because primary enamines lack the rigid cyclic constraints of their secondary counterparts, they easily accommodate bulky, α-branched ketones . Concurrently, the tertiary amine (N1-methyl) and the C2-methyl ester act as steric directors and Brønsted bases to precisely orient the electrophile.
Fig 2. Primary amine catalytic cycle of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate.
Comparative Performance Data
To objectively evaluate catalytic efficacy, we analyze the benchmark asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. The data below synthesizes expected outcomes based on established organocatalytic parameters for these specific scaffolds .
| Parameter | Standard L-Proline | Methyl (4R)-4-Amino-1-Methyl-L-Prolinate |
| Catalytic Center | Secondary Amine (Pyrrolidine N) | Primary Amine (C4 Position) |
| Directing Group | Carboxylic Acid (H-Bond Donor) | Tertiary Amine / Ester (Base/Steric) |
| Catalyst Loading | 20 mol% | 10 mol% (with Acid Co-catalyst) |
| Reaction Time | > 72 hours | 16 - 48 hours |
| Benchmark Yield (%) | < 20% | > 85% |
| Diastereomeric Ratio (dr) | Poor (Often < 3:1 syn/anti) | Excellent (> 95:5 syn/anti) |
| Enantiomeric Excess (ee) | < 30% | > 90% |
| Substrate Scope | Fails with bulky/branched ketones | Broad (Accommodates bulky ketones) |
Self-Validating Experimental Protocols
The following step-by-step methodologies provide a self-validating framework to test and compare both catalysts in the benchmark Michael addition workflow.
Protocol A: Standard L-Proline (Control Workflow)
-
Preparation: In a dry 5 mL vial, add cyclohexanone (1.0 mmol) and trans-β-nitrostyrene (0.5 mmol) in DMSO (1.0 mL).
-
Causality: DMSO is explicitly chosen to solubilize the zwitterionic L-proline, which is poorly soluble in non-polar organic solvents.
-
-
Catalyst Addition: Add standard L-proline (20 mol%, 0.1 mmol).
-
Reaction Execution: Stir the mixture vigorously at room temperature (25 °C) for 72 hours. Monitor the progress via TLC (Hexanes/EtOAc 4:1).
-
Validation Check: Quench the reaction with saturated aqueous NH₄Cl (2 mL), extract with EtOAc (3 x 2 mL), and concentrate the organic layer. Analysis of the crude mixture via ¹H NMR will reveal massive amounts of unreacted starting material. This self-validates the hypothesis: the secondary enamine is too sterically hindered to effectively attack the bulky nitroalkene.
Protocol B: Methyl (4R)-4-Amino-1-Methyl-L-Prolinate (Optimized Workflow)
-
Preparation: In a dry 5 mL vial, add cyclohexanone (1.0 mmol) and trans-β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) or under neat conditions.
-
Causality: Non-polar environments suppress background racemic reactions and enhance the tight electrostatic/hydrogen-bonding transition state directed by the catalyst's ester and tertiary amine groups.
-
-
Catalyst & Co-catalyst Addition: Add Methyl (4R)-4-amino-1-methyl-L-prolinate (10 mol%, 0.05 mmol) and a Brønsted acid co-catalyst (e.g., Trifluoroacetic acid or Benzoic acid, 10 mol%).
-
Causality: The acid co-catalyst is critical; it protonates the carbonyl oxygen, facilitating the initial iminium formation and subsequent dehydration to the primary enamine, thereby dramatically accelerating the catalytic cycle.
-
-
Reaction Execution: Stir at room temperature for 16–24 hours. Monitor via TLC.
-
Validation Check: TLC will show complete consumption of the nitroalkene. Quench with water, extract with DCM, and purify via flash chromatography. Subject the purified product to Chiral HPLC analysis. The observation of >90% ee and >95:5 dr self-validates the efficacy of the primary amine catalytic pocket in bypassing steric limitations.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[Link]
-
Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels-Alder Reactions. Accounts of Chemical Research, 37(8), 580–591.[Link]
-
Ruiz-Olalla, A., Retamosa, M. D. G., & Cossío, F. P. (2015). Densely Substituted l-Proline Esters as Catalysts for Asymmetric Michael Additions of Ketones to Nitroalkenes. The Journal of Organic Chemistry, 80(11), 5588–5599.[Link]
Validation of Chiral Purity for Methyl (4R)-4-Amino-1-Methyl-L-Prolinate: A Comparative HPLC Guide
Executive Summary
The accurate determination of chiral purity is a critical quality attribute in pharmaceutical development. Methyl (4R)-4-amino-1-methyl-L-prolinate —a highly basic, di-functionalized pyrrolidine derivative—presents unique chromatographic challenges due to its multiple basic sites and lack of a strong UV chromophore. This guide objectively compares available chiral separation strategies, establishes a self-validating analytical protocol using immobilized polysaccharide chiral stationary phases (CSPs), and provides a comprehensive validation framework aligned with the latest ICH Q2(R2) guidelines[1].
Analyte Profiling & Chromatographic Challenges
Methyl (4R)-4-amino-1-methyl-L-prolinate contains two stereocenters, making the target active pharmaceutical ingredient (API) intermediate the (2S, 4R) isomer. A robust chiral method must resolve this target from its enantiomer (2R, 4S) and its two diastereomers (2S, 4S) and (2R, 4R) .
The Causality of Tailing: The molecule possesses a tertiary amine at C1 (pKa ~9.0) and a primary amine at C4 (pKa ~10.5). When analyzed on traditional silica-backed columns, these protonated amines interact strongly with residual surface silanols via ion-exchange mechanisms. This causes severe peak tailing, which obscures low-level enantiomeric impurities eluting closely to the main peak. Furthermore, the lack of an aromatic ring restricts UV detection to end-absorption wavelengths (210 nm), demanding exceptionally clean baselines.
Comparative Analysis of Chiral Separation Strategies
When developing a method for basic pyrrolidine derivatives, chromatographers typically evaluate three primary strategies[2]. Table 1 compares their efficacy.
Table 1: Comparison of Chiral HPLC Strategies for Basic Pyrrolidines
| Strategy | Mechanism / Column Type | Pros | Cons | Verdict |
| A. Direct Normal-Phase (Recommended) | Immobilized Amylose CSP (e.g., Chiralpak IG) | High resolution; tolerates basic additives (DEA) to mask silanols; no sample prep required. | Requires high-purity solvents to minimize UV noise at 210 nm. | Optimal. Provides the most robust, direct quantification of all isomers. |
| B. Crown Ether CSPs | Crownpak CR(+) (Reversed-Phase) | Excellent specific recognition of the C4 primary amine. | Requires acidic mobile phase (pH < 2), which protonates the C1 tertiary amine, causing secondary retention and peak broadening. | Sub-optimal. The di-basic nature of the analyte compromises peak shape. |
| C. Indirect Derivatization | Pre-column derivatization + Achiral/Chiral HPLC | Removes amine basicity; can add a UV/Fluorescent tag for better sensitivity. | Adds workflow complexity; risk of kinetic resolution or incomplete derivatization skewing purity results. | Alternative. Useful only if UV sensitivity at 210 nm is unachievable. |
Mechanistic Pathway of Direct Chiral Recognition
To achieve baseline separation on an immobilized polysaccharide CSP, the analyte must engage in a transient, three-point interaction with the chiral grooves of the stationary phase.
Fig 1: Three-point chiral recognition mechanism on a polysaccharide CSP.
Optimized Experimental Protocol (Direct Method)
The following protocol utilizes Strategy A, leveraging a volatile basic modifier to ensure sharp peak shapes.
Reagents & Materials:
-
Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm) or equivalent immobilized amylose phase.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v). Note: Ethanol is chosen over Isopropanol because it provides stronger hydrogen-bonding disruption, preventing excessive retention of the highly polar primary amine.
-
Detection: UV at 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
Step-by-Step Execution:
-
Mobile Phase Preparation: Mix 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Ethanol. Add 1.0 mL of freshly distilled DEA. Degas via ultrasonication for 10 minutes.
-
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of the mobile phase (Concentration: 1.0 mg/mL).
-
System Suitability Test (SST): Prepare a resolution solution containing 1.0 mg/mL of the (2S, 4R) API spiked with 0.01 mg/mL (1.0%) of the (2R, 4S) enantiomer and the (2S, 4S) diastereomer.
-
Self-Validation Gate: Inject the SST. The run is only valid if the Resolution (Rs) between the API and the closest eluting isomer is ≥ 1.5, and the Tailing Factor (Tf) for the API peak is ≤ 1.5.
ICH Q2(R2) Validation Framework & Performance Data
Analytical procedure validation forms a part of the analytical procedure lifecycle[1]. To prove the method is fit for its intended purpose, validation must follow the structured workflow below.
Fig 2: ICH Q2(R2) aligned validation workflow for chiral purity.
Table 2: Representative Validation Data against ICH Q2(R2) Criteria
The following table summarizes expected validation outcomes for this protocol, demonstrating compliance with regulatory thresholds[1].
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Acceptance Criteria |
| Specificity | Baseline separation of all stereoisomers | Rs = 2.4 (Enantiomer)Rs = 3.1 (Diastereomer) | Rs ≥ 1.5 |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.01% (0.1 µg/mL) | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.03% (0.3 µg/mL) | S/N ≥ 10, RSD ≤ 10% |
| Linearity | R² over reportable range (LOQ to 120%) | R² = 0.9998 | R² ≥ 0.999 |
| Accuracy (Recovery) | Spiked samples at LOQ, 50%, 100%, 150% | 98.8% - 101.4% | 90.0% - 110.0% |
| Repeatability | 6 replicates at 100% specification level | RSD = 1.1% | RSD ≤ 2.0% |
Conclusion
For the chiral purity validation of Methyl (4R)-4-amino-1-methyl-L-prolinate, direct normal-phase chromatography on an immobilized amylose CSP outperforms both crown-ether and derivatization strategies. By strategically utilizing Diethylamine (DEA) to mask silanol interactions, the method achieves the sharp peak shapes required to meet rigorous ICH Q2(R2) criteria for sensitivity, accuracy, and precision.
References
- Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, a substituted proline derivative, presents a unique analytical challenge due to its multifunctional nature, incorporating a cyclic tertiary amine, a secondary amine, and a methyl ester within a compact chiral framework.[1] Understanding its behavior under mass spectrometric analysis is critical for its identification, characterization, and quantitation in complex biological matrices.
This guide provides an in-depth analysis of the predicted fragmentation pattern of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate under common ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI). We will explore the causal mechanisms behind the expected fragmentation pathways and compare its fragmentation signature to that of plausible structural isomers and related compounds, offering a framework for confident identification. The methodologies described herein are designed to be self-validating, providing researchers with the tools to interpret their own experimental data with a high degree of confidence.
The molecular formula for Methyl (4r)-4-Amino-1-Methyl-L-Prolinate is C7H14N2O2, with a monoisotopic mass of 158.1055 g/mol .[2]
Predicted Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate is governed by the presence of several key functional groups: the N-methylated proline ring, the 4-amino group, and the methyl ester. The protonation or ionization site will significantly influence the subsequent fragmentation cascade.
Electrospray Ionization (ESI-MS/MS)
Under positive mode ESI, protonation is expected to occur at one of the two nitrogen atoms. The tertiary amine within the proline ring is generally more basic than the primary 4-amino group, making it a likely primary site of protonation.
A key fragmentation pathway for cyclic amines involves α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[3][4] For the protonated molecule, this can lead to the opening of the pyrrolidine ring. Another significant fragmentation pathway for esters is the neutral loss of the alkoxy group.
The following diagram illustrates the predicted major fragmentation pathways under ESI-MS/MS.
Caption: Predicted major fragmentation pathways under Electron Ionization.
Comparative Fragmentation Analysis: Distinguishing Isomers
To confidently identify Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, it is crucial to compare its fragmentation pattern with that of its isomers. A key isomer is Methyl (4s)-4-Amino-1-Methyl-L-Prolinate. While the stereochemistry at the C4 position is unlikely to produce dramatically different major fragment ions, the relative intensities of these ions could differ due to stereochemical effects influencing the stability of the precursor and fragment ions.
A more distinct comparison can be made with a constitutional isomer, such as N-methyl-pipecolic acid methyl ester . The six-membered ring of the pipecolic acid derivative would lead to a different pattern of ring-opening fragmentation compared to the five-membered pyrrolidine ring of the proline derivative. For instance, the loss of ethylene (C2H4) is more characteristic of piperidine fragmentation, which would be absent in the proline derivative's spectrum.
Data Summary Table
| Compound | Parent Ion (m/z) | Predicted Major Fragments (m/z) and Proposed Losses | Distinguishing Features |
| Methyl (4r)-4-Amino-1-Methyl-L-Prolinate | 159.11 [M+H]+ | 127.08 ([M+H - CH3OH]+), 114.09 (Ring Opening), 100.09 ([M+H - COOCH3]+), 70.06 | Characteristic loss of methanol and the ester group. |
| Methyl (4s)-4-Amino-1-Methyl-L-Prolinate | 159.11 [M+H]+ | Similar to (4r) isomer | Potential differences in fragment ion intensities. |
| N-methyl-pipecolic acid methyl ester | 159.11 [M+H]+ | Different ring-opening fragments (e.g., loss of C2H4) | Absence of fragments characteristic of the 4-amino-proline structure. |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for ESI-MS analysis. For EI-MS, a more concentrated solution in a volatile solvent like methanol may be required.
ESI-MS/MS Analysis
-
Instrumentation: Utilize a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Infuse the working solution at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
-
MS1 Scan: Acquire a full scan from m/z 50-200 to identify the protonated molecular ion.
-
MS2 Scan (Product Ion Scan): Select the [M+H]+ ion (m/z 159.1) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
EI-MS Analysis
-
Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 30-200.
-
GC Conditions (if applicable):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection: Splitless injection of 1 µL.
-
Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
The following diagram illustrates the general workflow for this analysis.
Caption: General workflow for the MS analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate is predicted to be a rich source of structural information. By understanding the fundamental principles of amine, ester, and cyclic compound fragmentation, researchers can confidently interpret the resulting mass spectra. The key to unambiguous identification lies not only in observing the characteristic fragment ions but also in comparing the fragmentation pattern to that of relevant isomers. The experimental protocols provided in this guide offer a robust starting point for obtaining high-quality data to support structural elucidation and method development for this and structurally related molecules.
References
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Scribd. Mass Spectrometry Fragmentation Patterns. [Link]
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Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
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ResearchGate. Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. [Link]
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SpringerLink. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. [Link]
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Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]
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Scholarly Commons - University of the Pacific. Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. [Link]
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ResearchGate. EI Mass spectrum of methyl esters of N-DNS-amino acids from protonated... [Link]
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Appchem. methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride. [Link]
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PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
-
PubMed. A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. [Link]
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ResearchGate. ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. [Link]
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PubChem. L-Proline, 4-amino-1-methyl-, methyl ester, (4R)-. [Link]
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ACS Publications. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b 7 Ions. [Link]
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A Comparative Guide to the 3D Structure Validation of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate via X-ray Crystallography
In the landscape of drug discovery and medicinal chemistry, the precise, unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For chiral molecules like proline derivatives, which are pivotal scaffolds in modern pharmaceuticals, establishing the absolute stereochemistry is paramount to understanding their biological activity and ensuring target specificity. This guide provides an in-depth, expert-led comparison of X-ray crystallography as the definitive method for validating the 3D structure of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, contextualized against complementary spectroscopic and computational techniques.
Our focus is not merely on protocol but on the underlying scientific rationale—the "why" behind the "how"—to equip researchers with the insights needed to critically evaluate and validate complex molecular architectures.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) remains the most powerful and universally accepted method for determining the three-dimensional atomic arrangement of a chemical compound at atomic resolution.[1][2] By interacting with the electron clouds of the atoms arranged in a crystalline lattice, X-rays produce a unique diffraction pattern. The analysis of this pattern allows for the reconstruction of a precise 3D model of the molecule, revealing explicit bond lengths, angles, and, most critically, the absolute configuration of all stereocenters.[2][3]
The Inherent Trustworthiness of SCXRD
The power of SCXRD lies in its self-validating nature. The final structural model is rigorously refined against thousands of independently measured diffraction intensities.[4] Statistical figures of merit, such as the R-factor, provide a clear, quantitative measure of how well the model agrees with the experimental data, leaving little room for ambiguity. A low R-factor (typically <5% for small molecules) signifies a high-quality, trustworthy structure.[4]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a validated 3D structure is a meticulous process. Each step is designed to maximize the quality of the final data and ensure the integrity of the result.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol: SCXRD of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
This protocol represents a standard, field-proven methodology for the structural determination of a small, organic molecule like an amino acid derivative.
-
Crystallization:
-
Rationale: The formation of a well-ordered single crystal is the most critical and often most challenging step.[5] The quality of the crystal directly dictates the quality of the diffraction data.[6]
-
Procedure:
-
Dissolve 5-10 mg of high-purity Methyl (4r)-4-Amino-1-Methyl-L-Prolinate in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Employ slow evaporation by placing the solution in a small vial covered with a perforated cap in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing a drop of the concentrated solution on a coverslip and inverting it over a well containing a less-polar "anti-solvent" (e.g., diethyl ether, hexane). The slow diffusion of the anti-solvent into the drop reduces the compound's solubility, promoting crystallization.[5]
-
Monitor for the appearance of clear, well-formed crystals over several days. Crystals should ideally be between 0.02 and 0.5 mm in all dimensions.[1]
-
-
-
Data Collection:
-
Rationale: Data is collected at cryogenic temperatures (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[7]
-
Procedure:
-
Select a suitable single crystal under a microscope. The ideal crystal should be free of cracks and other visible defects.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas.
-
Center the crystal on the diffractometer.
-
Collect a series of diffraction images (frames) as the crystal is rotated in the X-ray beam. Modern diffractometers automate this process.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction pattern contains intensity information, but the phase information is lost. The "phase problem" is solved using computational methods to generate an initial electron density map. This initial model is then refined to best fit the experimental data.
-
Procedure:
-
Process the raw diffraction images to integrate the intensities of all reflections and apply necessary corrections (e.g., for absorption).
-
Determine the unit cell parameters and space group from the diffraction pattern.
-
Solve the structure using direct methods or other algorithms to obtain an initial atomic model.
-
Refine the model iteratively by adjusting atomic positions, and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. This is typically judged by the R1 and wR2 values.[4]
-
Locate and add hydrogen atoms to the model, which can often be found in the difference electron density map or placed in calculated positions.
-
-
-
Validation:
-
Rationale: The final step is a critical validation of the structure's quality and chemical reasonableness using standardized software.[8]
-
Procedure:
-
Generate a Crystallographic Information File (CIF).
-
Submit the CIF to the International Union of Crystallography's (IUCr) checkCIF service.[9][10]
-
Analyze the checkCIF report for any ALERTS, which flag potential issues ranging from minor syntax problems to significant errors in the structural model.[11] A well-refined structure should have few, if any, high-level (Type A or B) ALERTS.
-
-
Comparative Analysis: Alternative and Complementary Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive validation approach often integrates data from other techniques that probe the molecule's properties in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is the cornerstone for structural elucidation in solution.[12] For determining stereochemistry, 2D Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are invaluable.[13][14]
-
Principle: These experiments detect protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity.[13] An NOE correlation between two protons provides direct evidence of their spatial proximity.
-
Application to Methyl (4r)-4-Amino-1-Methyl-L-Prolinate: For the (4R) stereoisomer, specific NOE correlations would be expected between the protons on the pyrrolidine ring that would be absent or different in the (4S) isomer. For example, the relative orientation of the H4 proton to the protons at C2 and C5 can help confirm the stereochemistry.
-
Comparison:
-
State: NMR reveals the structure and dynamics in solution, which is often more biologically relevant than the static solid-state structure. SCXRD provides the precise, static crystal lattice structure.
-
Information: SCXRD gives exact bond lengths, angles, and absolute configuration. NMR provides information on proximity, relative stereochemistry, and conformational equilibria (e.g., ring pucker).[15][16]
-
Synergy: NMR data can corroborate the stereochemical assignment from SCXRD. Discrepancies between the solid-state and solution-state conformations can provide valuable insight into the molecule's flexibility.
-
Computational Chemistry: The Theoretical Validation
In silico methods, particularly Density Functional Theory (DFT), offer a powerful way to predict a molecule's lowest-energy 3D structure.[17][18]
-
Principle: DFT calculations solve the electronic structure of a molecule to find the geometry that corresponds to a minimum on the potential energy surface.[19]
-
Application: A DFT geometry optimization of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate would yield a predicted 3D structure, including all bond lengths, angles, and dihedral angles.
-
Comparison:
-
Nature: DFT is a predictive, theoretical method, while SCXRD is an experimental measurement.[20]
-
Accuracy: While highly sophisticated, DFT models are approximations. The experimental SCXRD structure serves as the ultimate benchmark to validate the accuracy of the computational method.[21][22]
-
Synergy: A strong correlation between the geometric parameters determined by SCXRD and those predicted by DFT provides a high degree of confidence in both the experimental result and the computational model. This is a powerful form of cross-validation.
-
Caption: Integration of experimental and theoretical data for 3D structure validation.
Data Presentation and Interpretation
A rigorous crystallographic study culminates in a set of standardized data that quantifies the quality of the structure.
Table 1: Illustrative Crystallographic Data and Refinement Statistics
The following table presents typical parameters for a high-quality structure determination of a molecule like Methyl (4r)-4-Amino-1-Methyl-L-Prolinate.
| Parameter | Value | Significance & IUCr Guideline[7][23] |
| Chemical Formula | C₇H₁₄N₂O₂ | Confirms the elemental composition of the crystal. |
| Molar Mass | 158.20 g/mol | Consistent with the chemical formula. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry operations within the crystal; this is a common space group for chiral molecules. |
| a, b, c (Å) | 8.5, 10.2, 12.5 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell. |
| Volume (ų) | 1083.75 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100(2) | Data collected at cryogenic temperature for higher quality. |
| Radiation | Mo Kα (λ = 0.71073 Å) | A common X-ray source for small molecule crystallography. |
| Reflections collected/unique | 8450 / 2100 | A high level of data redundancy is desirable. |
| R_int | 0.035 | Measures the agreement between symmetry-equivalent reflections. A value < 0.10 is good.[7] |
| Final R indices [I > 2σ(I)] | ||
| R1 | 0.041 | A primary measure of model quality. A value < 0.05 indicates a very good model. |
| wR2 | 0.095 | Weighted R-factor based on all data. Should generally be around 2x R1.[23] |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1.0 for a good model and appropriate data weighting.[23] |
| Flack Parameter | 0.0(1) | Crucial for determining absolute stereochemistry for chiral, non-centrosymmetric structures. A value near 0 confirms the assigned configuration. |
Table 2: Comparison of Geometric Parameters (SCXRD vs. DFT)
This table demonstrates the powerful synergy between experimental data and theoretical calculations. The close agreement validates both the crystallographic result and the computational model.
| Parameter | Atoms Involved | Bond Length (Å) - SCXRD | Bond Length (Å) - DFT | Bond Angle (°) - SCXRD | Bond Angle (°) - DFT |
| Bond Lengths | |||||
| C2-N1 | 1.485(2) | 1.488 | - | - | |
| C4-N(amino) | 1.476(2) | 1.479 | - | - | |
| C6=O | 1.205(2) | 1.208 | - | - | |
| Bond Angles | - | - | |||
| C5-C2-N1 | 103.5(1) | 103.8 | |||
| C3-C4-C5 | 104.1(1) | 104.0 | |||
| Torsion Angle | C5-N1-C2-C6 | - | - | -175.8(1) | -176.2 |
Note: The SCXRD and DFT values are illustrative, representing a high-quality, consistent result.
Conclusion
For the definitive validation of the 3D structure of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, single-crystal X-ray diffraction stands as the unequivocal gold standard. It provides a high-resolution, unambiguous, and statistically robust model of the molecule in the solid state, crucially defining its absolute stereochemistry.
However, a truly comprehensive structural understanding is achieved by integrating this "gold standard" data with complementary techniques. NMR spectroscopy offers invaluable insight into the molecule's preferred conformation and dynamics in a biologically relevant solution state, while computational methods like DFT provide a theoretical framework for rationalizing the observed geometry. By comparing and contrasting the results from these orthogonal approaches, researchers can achieve the highest level of confidence in their molecular structure, a critical foundation for successful drug development.
References
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Title: Small-molecule 3D Structure Prediction Using Open Crystallography Data Source: PMC URL: [Link]
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Title: Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains Source: MDPI URL: [Link]
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Title: Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress Source: PMC URL: [Link]
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Title: NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity Source: Nanalysis URL: [Link]
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Title: A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science Source: CORE URL: [Link]
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Title: Stereochemistry Information from NOESY/ROESY data … Part 1 Source: ACD/Labs URL: [Link]
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Title: Predicting 3D molecular structures based on the first-principles and crystal data with deep learning approaches Source: American Chemical Society URL: [Link]
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Title: Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains Source: Sciforum URL: [Link]
-
Title: NOESY and ROESY Source: University of Missouri-St. Louis URL: [Link]
-
Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: PMC URL: [Link]
-
Title: Density Functional Theory and Biomolecules: A Study of Glycine, Alanine, and Their Oligopeptides Source: ACS Publications URL: [Link]
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Title: Small molecule X-ray crystallography Source: The University of Queensland URL: [Link]
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Title: What is the difference between NOESY and ROESY for NMR? Source: Reddit URL: [Link]
-
Title: checkCIF validation ALERTS: what they mean and how to respond Source: PMC URL: [Link]
-
Title: IUCr checkCIF procedure Source: International Union of Crystallography URL: [Link]
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Title: Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A Source: PMC URL: [Link]
-
Title: A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect Source: Scirp.org URL: [Link]
-
Title: Computational Chemistry Source: HitGen URL: [Link]
-
Title: PLATON data validation tests Source: IUCr Journals URL: [Link]
-
Title: IUCr checkCIF procedure - RINTA01 Source: IUCr Journals URL: [Link]
-
Title: Validating a small-unit-cell structure; understanding checkCIF reports Source: YouTube URL: [Link]
-
Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: ACS Publications URL: [Link]
-
Title: Structure validation in chemical crystallography Source: PMC URL: [Link]
-
Title: NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide Source: PubMed URL: [Link]
-
Title: Protein X-ray Crystallography in Drug Discovery Source: Creative Biostructure URL: [Link]
-
Title: Protein X-ray Crystallography: Basic principles Source: Proteopedia URL: [Link]
-
Title: Analysis of the quality of crystallographic data and the limitations of structural models Source: aofoundation.org URL: [Link]
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Comparative Binding Affinity of Peptidomimetics Containing Methyl (4R)-4-Amino-1-Methyl-L-Prolinate
Executive Summary
The rational design of peptidomimetics relies heavily on conformationally restricted scaffolds to enhance target binding affinity, selectivity, and proteolytic stability. Among these privileged structures, Methyl (4R)-4-Amino-1-Methyl-L-Prolinate (a specialized derivative of 4-aminoproline) has emerged as a powerful building block[1]. By introducing both an electronegative 4-amino substituent and an N-methyl group to the pyrrolidine ring, this scaffold exerts profound stereoelectronic control over the peptide backbone.
This guide provides an objective, data-driven comparison of peptidomimetics incorporating 4-amino-1-methylproline derivatives against natural proline and other standard mimetics. We will explore the mechanistic causality behind its superior binding affinity in two primary therapeutic contexts: Integrin (RGD) antagonists [2] and Smac mimetics (IAP antagonists) [3].
Mechanistic Causality: The Stereoelectronic Advantage
To understand why Methyl (4R)-4-Amino-1-Methyl-L-Prolinate drastically improves binding affinity, we must examine the physical chemistry of the pyrrolidine ring:
-
Ring Puckering via the Gauche Effect: The presence of the electronegative 4-amino group on the proline ring dictates the ring's conformation. The (4R)-configuration forces the ring into a Cγ-exo pucker to maximize the stabilizing gauche interaction between the electronegative substituent and the ring nitrogen. This pre-organizes the backbone dihedral angles ( ϕ , ψ ), reducing the entropic penalty upon binding to a target receptor.
-
Cis/Trans Isomerization Control: Natural proline undergoes cis/trans isomerization at the preceding amide bond, often resulting in a heterogeneous population of conformers. The addition of the 1-methyl group (N-methylation) sterically restricts this equilibrium, effectively locking the peptide bond into the bioactive trans or cis conformation required for specific target engagement[1].
-
Enhanced Pharmacokinetics: The N-methylation and esterification (methyl ester) eliminate hydrogen bond donors, significantly increasing the lipophilicity and cell permeability of the peptidomimetic—a critical factor for intracellular targets like XIAP[3].
Comparative Binding Affinity Data
Integrin αVβ3 / αVβ5 Antagonists (RGD Mimetics)
Integrins are transmembrane receptors involved in tumor angiogenesis and metastasis. Cyclic RGD (Arg-Gly-Asp) peptides require a precise tight turn to fit into the interface between the α and β subunits. Embedding a 4-aminoproline (Amp) scaffold forces this optimal geometry.
Table 1: Binding Affinity of Cyclic RGD Peptidomimetics to Integrin Receptors
| Scaffold in RGD Sequence | Modification | IC50 α V β 3 (nM) | IC50 α V β 5 (nM) | Reference Context |
| Linear RGD | None (Natural) | > 1000.0 | > 1000.0 | Baseline |
| c[RGDfV] (Cilengitide) | Standard cyclic control | 1.5 - 5.0 | 10.0 - 20.0 | Clinical Standard |
| c[RGD-Amp] | (4R)-Aminoproline | 0.2 - 5.12 | 5.0 - 154.0 | High Affinity[2] |
| c[RGD-(N-Me-Amp)] | N-Alkyl/Methyl-4-Aminoproline | 0.03 - 0.08 | 0.88 - 2.5 | Sub-nanomolar Lead[4] |
Insight: Functionalization of the proline nitrogen (N-methylation/alkylation) in the Amp scaffold drops the IC50 into the picomolar range (0.03 nM), representing an order-of-magnitude improvement over standard cyclic RGDs[4].
Smac Mimetics (IAP Antagonists)
Second Mitochondrial Activator of Caspases (Smac) mimetics bind to the BIR3 domain of Inhibitor of Apoptosis Proteins (IAPs) to trigger cancer cell death[3]. The natural Smac AVPI (Ala-Val-Pro-Ile) tetrapeptide relies heavily on the proline residue to anchor into the hydrophobic W323 pocket of XIAP[5].
Table 2: Binding Affinity of Smac Mimetics to cIAP1/XIAP BIR3 Domains
| Compound / Scaffold | Proline Position Modification | Kd / Ki (nM) | Cellular Apoptosis Activity |
| Natural AVPI Peptide | Unmodified L-Proline | 300 - 500 | Very Low (Poor permeability)[6] |
| Monovalent Mimetic | Standard L-Proline | ~ 60.0 | Moderate[3] |
| Advanced Monovalent | 4-Amino / Substituted Proline | 12.0 - 25.0 | High (Sensitizes to TNF α )[6][7] |
| Bivalent Mimetic | Linked N-Methyl-Aminoprolines | < 1.0 | Extremely High (Synergistic)[3] |
Insight: Replacing standard proline with conformationally restricted, N-methylated aminoproline derivatives enhances the hydrophobic interaction within the BIR3 pocket, improving the binding constant ( Kd ) from 500 nM down to 12 nM for monovalent constructs[6][7].
Experimental Workflows & Protocols
To validate the binding affinities presented above, the following self-validating experimental systems are utilized.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Amp-Peptidomimetics
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes.
-
Scaffold Loading: Couple Fmoc-protected Methyl (4R)-4-Amino-1-Methyl-L-Prolinate (or its free acid equivalent) to the resin using DIPEA (N,N-Diisopropylethylamine) in DMF for 2 hours.
-
Iterative Coupling: Perform standard Fmoc deprotection using 20% piperidine in DMF. Couple subsequent amino acids (e.g., Asp, Gly, Arg for integrin binders) using HATU/HOAt and DIPEA to prevent epimerization.
-
N-Methylation (If performed on-resin): Utilize the Fukuyama Mitsunobu reaction or reductive amination with formaldehyde/NaBH3CN to selectively methylate the N-terminus or specific backbone nitrogens.
-
Cleavage & Cyclization: Cleave the linear peptide from the resin using 1% TFA in DCM. Cyclize in dilute solution (10^-4 M) using PyBOP/DIPEA to favor intramolecular macrocyclization over oligomerization[1].
-
Purification: Purify via preparative RP-HPLC (C18 column, H2O/Acetonitrile gradient with 0.1% TFA).
Workflow for the synthesis and evaluation of 4-amino-1-methylproline peptidomimetics.
Protocol 2: Fluorescence Polarization (FP) Binding Assay (Smac Mimetics)
This protocol objectively quantifies the Kd of the peptidomimetic against the XIAP BIR3 domain[6].
-
Tracer Preparation: Synthesize a fluorescently labeled Smac probe (e.g., AVPI-FAM or SMAC-rhodamine). Ensure tracer concentration is kept low (e.g., 20 nM) to remain in the linear range of signal detection[6].
-
Protein Incubation: Incubate recombinant XIAP BIR3 protein (~50 nM) with the tracer in assay buffer (100 mM potassium phosphate, pH 7.5, 100 μg/mL bovine gamma globulin, 0.02% sodium azide)[6].
-
Competitive Displacement: Add the synthesized Methyl (4R)-4-Amino-1-Methyl-L-Prolinate peptidomimetic in a 12-point serial dilution (from 100 μM down to 0.1 nM).
-
Measurement: Read polarization values (mP) on a microplate reader (e.g., excitation 485 nm, emission 530 nm).
-
Data Analysis: Calculate the IC50 using a four-parameter logistic regression. Convert IC50 to Ki using the Nikolovska-Coleska equation, ensuring the Z' factor is >0.5 for assay validity[6].
Mechanism of Smac mimetics antagonizing IAPs to induce apoptosis in cancer cells.
Conclusion
The substitution of natural proline with Methyl (4R)-4-Amino-1-Methyl-L-Prolinate provides a dual advantage in peptidomimetic drug design. The 4-amino group enforces a highly favorable Cγ-exo ring pucker that pre-organizes the peptide into bioactive turns, while the N-methyl group restricts detrimental cis/trans isomerization and boosts lipophilicity. As evidenced by experimental data, these modifications reliably push binding affinities from the micromolar/high-nanomolar range down to the single-digit nanomolar or picomolar range across diverse targets, including integrins and IAPs.
References
-
New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin National Library of Medicine (NIH) URL:[Link]
-
Discovery of subnanomolar arginine-glycine-aspartate-based alphaVbeta3/alphaVbeta5 integrin binders embedding 4-aminoproline residues National Library of Medicine (NIH) / PubMed URL:[Link]
-
Discovery of Subnanomolar Arginine-Glycine-Aspartate-Based αVβ3/αVβ5 Integrin Binders Embedding 4-Aminoproline Residues Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds National Library of Medicine (NIH) URL:[Link]
-
Small-molecule inhibitors of protein-protein interactions: progressing towards the reality National Library of Medicine (NIH) URL:[Link]
-
Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis Semantic Scholar / PLOS ONE URL:[Link]
-
Sigma-2 receptor ligand as a novel method for delivering a SMAC mimetic Washington University in St. Louis URL: [Link]
-
Design of Small-Molecule Peptidic and Nonpeptidic Smac Mimetics Accounts of Chemical Research (ACS Publications) URL:[Link]
-
Collagen structure: new tricks from a very old dog Biochemical Journal (Portland Press) URL:[Link]
Sources
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- 2. Discovery of subnanomolar arginine-glycine-aspartate-based alphaVbeta3/alphaVbeta5 integrin binders embedding 4-aminoproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Enantiomeric Excess (ee) Determination Methods for Methyl (4R)-4-Amino-1-Methyl-L-Prolinate: A Comparative Guide
Executive Summary
Methyl (4R)-4-amino-1-methyl-L-prolinate (also designated as methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate) is a conformationally restricted, highly functionalized chiral building block widely utilized in the development of peptide mimetics, antibiotics, and targeted therapeutics. Determining the enantiomeric excess (ee) of this intermediate is a critical quality attribute in drug development. However, its unique structural features require highly specific analytical approaches. This guide objectively compares three field-proven methodologies—Indirect RP-HPLC, Direct Chiral LC-MS, and Chiral 19F-NMR—providing the mechanistic causality and self-validating protocols necessary for robust stereochemical analysis.
Chemical Profiling & Analytical Challenges
Designing an ee determination method for this specific prolinate derivative requires navigating three primary chemical challenges:
-
Lack of a UV Chromophore: The molecule consists solely of an aliphatic pyrrolidine ring, an ester, and amines. It exhibits negligible UV absorbance above 210 nm, rendering standard UV-based chiral HPLC highly insensitive and prone to solvent interference.
-
Dual Basicity & Tailing: The presence of a highly nucleophilic primary amine at C4 and a basic tertiary amine at N1 causes severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols.
-
Ester Lability: The methyl ester is susceptible to hydrolysis under strongly basic aqueous conditions, restricting the pH range of any derivatization or chromatographic workflow.
To overcome these challenges, analysts must choose between chemical derivatization to introduce a chromophore/fluorophore or utilizing advanced detection techniques (MS/ELSD) paired with specialized chiral stationary phases.
Decision Matrix for Method Selection
Decision matrix for selecting the optimal ee determination method based on analytical capabilities.
Comparative Quantitative Data
The following table summarizes the performance metrics of the three primary methodologies evaluated in this guide.
| Analytical Parameter | Indirect RP-HPLC (FDAA) | Direct Chiral LC-MS (Crown Ether) | Chiral 19F-NMR (Mosher's Acid) |
| Detection Mode | UV (340 nm) | MS (ESI+) or ELSD | 19F-NMR (Fluorine) |
| Target Functional Group | C4 Primary Amine | C4 Primary Amine | C4 Primary Amine |
| Typical Resolution (Rs) | > 2.5 (Diastereomers) | 1.5 - 2.0 (Enantiomers) | Baseline (Distinct Singlets) |
| Sensitivity (LOD) | ~10 pmol | ~1 pmol (MS) | ~1 µmol |
| Analysis Time per Sample | 30 - 45 min | 15 - 25 min | 10 min (post-prep) |
| Sample Prep Complexity | Moderate (Derivatization) | Low (Dilute & Shoot) | High (Anhydrous Reaction) |
| Key Advantage | Uses standard HPLC & UV equipment | No derivatization artifacts | Absolute structural proof |
Methodology 1: Indirect RP-HPLC via Marfey's Reagent (FDAA)
Causality & Logic
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard for the indirect chiral resolution of primary amines . FDAA reacts selectively with the unhindered primary amine at the C4 position of the prolinate via nucleophilic aromatic substitution (SNAr).
This achieves two critical objectives:
-
Chromophore Addition: It introduces a dinitrophenyl group, shifting the detection wavelength to 340 nm, completely eliminating background UV interference from the mobile phase.
-
Diastereomer Formation: The reaction converts the (2S,4R) and (2R,4S) enantiomers into diastereomers. Because diastereomers possess different physicochemical properties, they can be baseline-resolved on a standard, highly efficient achiral C18 column, bypassing the need for expensive chiral stationary phases.
To prevent the hydrolysis of the methyl ester, the reaction is buffered with NaHCO3 (mildly basic) and strictly limited to 1 hour at 40°C.
Workflow Visualization
Workflow for FDAA derivatization and indirect RP-HPLC analysis of proline derivatives.
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 mg of the prolinate sample in 100 µL of LC-MS grade water (10 mg/mL).
-
Reagent Addition: In a 1.5 mL amber vial, combine 50 µL of the sample solution, 100 µL of 1% (w/v) FDAA in acetone, and 20 µL of 1 M NaHCO3.
-
Incubation: Seal the vial and incubate at 40°C for exactly 60 minutes in the dark.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The solution will shift from bright orange to a distinct yellow. Add 810 µL of 50% acetonitrile/water to dilute the sample for injection.
-
HPLC Conditions:
-
Column: End-capped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Note: End-capping is required to prevent the N1 tertiary amine from tailing.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 50% B over 45 minutes.
-
Detection: UV at 340 nm.
-
Self-Validation Check: The chromatogram must display a distinct peak for unreacted FDAA (and its hydrolyzed byproduct, DNP-L-Ala) eluting separately from the diastereomeric products. The absence of the underivatized starting material peak confirms 100% conversion, ensuring the calculated ee is mathematically absolute.
Methodology 2: Direct Chiral LC-MS via Crown Ether Stationary Phases
Causality & Logic
If high-throughput analysis without derivatization is required, Direct Chiral LC-MS is the optimal path . Crown ether chiral stationary phases (e.g., Crownpak CR-I(+)) feature a chiral pseudo-crown ether cavity that forms highly stereoselective inclusion complexes specifically with primary amines.
For this complexation to occur, the C4 primary amine must be fully protonated (existing as an -NH3+ ion). Therefore, the mobile phase must be highly acidic. While traditional crown ether methods use perchloric acid, this is incompatible with Mass Spectrometry. The protocol below substitutes perchloric acid with volatile Trifluoroacetic Acid (TFA) to enable MS detection, which compensates for the molecule's lack of a UV chromophore .
Step-by-Step Protocol
-
Sample Preparation: Dissolve the prolinate sample in Mobile Phase A to a final concentration of 10 µg/mL.
-
LC-MS Conditions:
-
Column: Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).
-
Mobile Phase A: Water with 0.5% TFA (pH ~1.5).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 90% A / 10% B. (High aqueous content is necessary to drive the hydrophobic/ionic inclusion complex).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 10°C. Note: Lower temperatures significantly enhance the thermodynamic stability of the chiral crown-ether complex, improving resolution.
-
-
MS Parameters: ESI+ mode, monitoring the [M+H]+ ion (m/z 159.1).
Self-Validation Check: Inject a racemic standard of the prolinate derivative prior to the sample. The system is validated for ee determination only if the resolution (Rs) between the (2S,4R) and (2R,4S) enantiomers is ≥ 1.5. If Rs < 1.5, lower the column temperature to 5°C to increase complexation rigidity.
Methodology 3: Chiral 19F-NMR via Mosher's Acid Derivatization
Causality & Logic
When absolute structural proof is required alongside ee determination, Nuclear Magnetic Resonance (NMR) is unmatched. Derivatization with (R)- or (S)-MTPA-Cl (Mosher's acid chloride) forms stable amides at the C4 primary amine.
The trifluoromethyl (-CF3) group of the Mosher's moiety provides a highly sensitive 19F-NMR signal. Because 19F has a wide chemical shift range, 100% natural abundance, and zero background interference from the prolinate skeleton, the diastereomeric amides produce distinct, baseline-resolved singlets. The ee is calculated directly from the integration ratio of these singlets. The reaction must be strictly anhydrous to prevent the hydrolysis of MTPA-Cl to MTPA-OH, which would disrupt reaction stoichiometry.
Step-by-Step Protocol
-
Preparation: Thoroughly dry 5.0 mg of the prolinate sample under high vacuum.
-
Reaction: Dissolve the sample in 0.5 mL of anhydrous deuterated chloroform (CDCl3) in a dry, argon-purged vial.
-
Catalysis: Add 10 µL of anhydrous pyridine (acts as both an acid scavenger and an acylation catalyst).
-
Derivatization: Add 2.0 equivalents of (S)-(+)-MTPA-Cl. Stir at room temperature for 2 hours.
-
NMR Acquisition: Transfer the reaction mixture directly to a 5 mm NMR tube. Acquire a 19F-NMR spectrum at 376 MHz (or higher) using a standard proton-decoupled sequence.
-
Calculation: Integrate the distinct -CF3 singlets (typically found between -70 and -72 ppm). Calculate ee using the formula: ee (%) = |(Area Major - Area Minor) / (Area Major + Area Minor)| × 100.
Self-Validation Check: Acquire a standard 1H-NMR spectrum prior to the 19F-NMR acquisition. The complete disappearance of the broad primary amine protons and the significant downfield shift of the C4 methine proton confirm quantitative amide formation, ensuring the 19F integration accurately reflects the original enantiomeric composition.
References
-
Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs (PMC). URL:[Link]
-
Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. MDPI. URL:[Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules (PMC). URL:[Link]
A Comprehensive Guide to the Proper Disposal of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, ensuring the safety of personnel and compliance with environmental regulations. As a Senior Application Scientist, this document is structured to offer not just procedural instructions, but also the scientific rationale behind these essential safety measures.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be aware of the risks associated with the chemicals they handle.[6]
Key Assumed Hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]
Based on these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | To prevent eye contact which can cause serious irritation.[4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat.[4] | To prevent skin contact which can cause irritation.[3][4] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[4] Use a NIOSH-approved respirator if dusts are generated. | To prevent inhalation, especially of aerosolized particles. |
II. Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation and containment of chemical waste are fundamental principles of laboratory safety and are required by the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Obtain Designated Hazardous Waste Containers Contact your institution's Environmental Health and Safety (EHS) department to obtain correctly labeled hazardous waste containers.[9] Containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[7][10]
Step 2: Segregate Waste Streams Never mix incompatible waste streams.[11] For Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, the following segregation is critical:
-
Solid Waste:
-
Collect unused or expired solid Methyl (4r)-4-Amino-1-Methyl-L-Prolinate in its original container or a clearly labeled, sealed waste bag.
-
Contaminated disposables such as weigh boats, gloves, and wipes must also be placed in the designated solid hazardous waste container.[9]
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing Methyl (4r)-4-Amino-1-Methyl-L-Prolinate in a designated liquid hazardous waste container.
-
Crucially, do not mix this waste with strong oxidizing agents , as this can lead to hazardous reactions.[4]
-
Due to the potential for toxicity to aquatic life, do not dispose of aqueous solutions down the drain.[9]
-
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and plastic tubes should be disposed of in the solid hazardous waste container.[9]
-
Non-disposable Labware (e.g., glassware): Decontaminate by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste.[9] Following decontamination, the glassware can be washed using standard laboratory procedures.
-
Step 3: Proper Labeling and Storage All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[8][10] Store the sealed containers in a designated and properly ventilated Satellite Accumulation Area (SAA) away from incompatible materials.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate and associated waste.
Caption: Decision workflow for the segregation and disposal of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate waste.
III. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[9]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust and place it in a labeled hazardous waste container.[2]
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[9]
-
Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[12]
IV. Regulatory Compliance
All disposal procedures must adhere to federal, state, and local regulations. The EPA's regulations under RCRA provide a "cradle-to-grave" framework for hazardous waste management.[13] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste.[14] Your institution's EHS office is your primary resource for ensuring compliance with all applicable regulations.[7][8]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets. [Link]
-
Utah State University Office of Research Environmental Health and Safety. Chemical Use Requirements. [Link]
-
University of Texas at Austin. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. [Link]
-
Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]
-
Fisher Scientific. SAFETY DATA SHEET - cis-4-Amino-N-Boc-L-proline methyl ester hydrochloride. [Link]
-
US Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Agilent. Amino Acid Standard - SAFETY DATA SHEET. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]
-
Achievable. Pharmaceutical incompatibilities. [Link]
-
Loba Chemie. L-PROLINE METHYL ESTER HYDROCHLORIDE - Safety Data Sheet. [Link]
-
University of California, Berkeley. Chemical Incompatibility Chart. [Link]
-
Scribd. (2013, December 23). Understanding Pharmaceutical Incompatibility. [Link]
-
Louisiana State University. TABLE OF INCOMPATIBLE CHEMICALS. [Link]
Sources
- 1. Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Chemical Use Requirements | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. agilent.com [agilent.com]
Personal protective equipment for handling Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
Comprehensive Safety and Handling Guide for Methyl (4R)-4-Amino-1-Methyl-L-Prolinate
As a critical building block in peptidomimetic drug development, Methyl (4R)-4-amino-1-methyl-L-prolinate is most frequently encountered and handled in its dihydrochloride salt form (CAS: 1609388-59-1)[3]. While this functionalized pyrrolidine derivative is indispensable for synthesizing complex active pharmaceutical ingredients (APIs), its physical chemistry presents specific operational hazards.
This guide provides researchers with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this compound, ensuring both operator safety and experimental integrity.
Hazard Profile & Causality
Understanding the physical properties of the dihydrochloride salt is essential for selecting the correct Personal Protective Equipment (PPE) and engineering controls.
-
Particulate Hazard: As a finely milled salt, the compound is highly susceptible to aerosolization. Inhalation of these micro-particulates causes immediate irritation to the respiratory mucosa.
-
Hygroscopicity & Degradation: The dihydrochloride salt is highly hygroscopic. Upon exposure to ambient humidity, the powder absorbs moisture, becoming sticky and difficult to transfer quantitatively. More importantly, moisture exposure can trigger minor degradation, releasing trace amounts of hydrogen chloride (HCl) gas, which acts as a severe ocular and respiratory irritant.
PPE Specification Matrix
To mitigate these hazards, operators must adhere to strict PPE guidelines as mandated by OSHA 29 CFR 1910.132[1]. The following table summarizes the required equipment and the scientific causality behind each selection.
| Body Part | PPE Specification | Causality / Operational Justification |
| Hands | Double-layered Nitrile Gloves (≥0.11 mm thickness) | Nitrile offers superior chemical resistance to the organic solvents (e.g., DCM, DMF) used to dissolve the proline derivative. Double-gloving prevents skin exposure to the hygroscopic salt, which reacts with sweat to cause localized dermatitis. |
| Eyes | Chemical Splash Goggles (ANSI Z87.1 certified) | Standard safety glasses lack orbital seals. Goggles are mandatory to prevent aerosolized fine particulate dust and trace HCl gas from contacting the ocular mucosa during powder transfer. |
| Body | 100% Cotton or Flame-Resistant (FR) Lab Coat | Synthetic fabrics (like polyester) generate static electricity. Static causes the fine dihydrochloride powder to aerosolize and cling to the operator. Cotton mitigates static buildup. |
| Respiratory | Class II Fume Hood (Primary) + N95 Respirator (Secondary) | Handling must occur under negative pressure to capture trace HCl and dust. If fume hood access is temporarily compromised during bulk transfer, an N95 respirator prevents inhalation of airborne salts. |
Self-Validating Operational Protocols
Do not blindly follow steps; validate your safety environment before and during the procedure. This protocol ensures that every action is verified by a physical check [2].
Phase 1: Pre-Operation Validation
-
Fume Hood Flow Test: Before opening the chemical container, tape a 1-inch strip of a Kimwipe to the bottom edge of the fume hood sash.
-
Validation: If the tissue pulls inward steadily, negative pressure is confirmed. If it flutters outward or hangs still, abort the operation and contact facilities.
-
-
Glove Integrity Check: Before donning your inner layer of nitrile gloves, trap air inside the glove by spinning the cuff tightly.
-
Validation: Apply light pressure to the inflated fingers. If the glove holds pressure without deflating, there are no micro-tears. Don the glove, then repeat for the outer layer.
-
Phase 2: Weighing and Transfer
-
Static Mitigation: Wipe the exterior of the chemical bottle and the analytical balance draft shield with a damp, lint-free cloth.
-
Causality: The moisture neutralizes ambient static charges, preventing the lightweight proline powder from repelling the spatula and aerosolizing.
-
-
Anti-Static Transfer: Use a grounded, anti-static stainless steel spatula and a conductive weighing boat (or pre-creased weighing paper). Avoid polystyrene plastic boats, which hold static charge.
-
Immediate Sealing: Once the desired mass is acquired, immediately flush the source bottle with dry Argon or Nitrogen gas before sealing.
-
Causality: Displacing ambient air prevents atmospheric moisture from entering the bottle, preserving the integrity of the dihydrochloride salt and preventing HCl off-gassing.
-
Phase 3: Decontamination
-
Wet-Wipe Method: Do not dry-sweep the balance or fume hood surface. Dampen a paper towel with a 70% Ethanol/Water solution and gently wipe down all spatulas, weighing areas, and the exterior of the reaction vessel.
-
Causality: The dihydrochloride salt is highly water-soluble. A damp wipe instantly dissolves and traps rogue particulates, eliminating the risk of secondary aerosolization.
-
Spill Response & Disposal Plan
In the event of a spill outside the fume hood, immediate containment is required to prevent the powder from becoming airborne.
-
Immediate Action: Do not use a vacuum or broom.
-
Containment: Gently cover the spilled powder with absorbent lab pads slightly dampened with water. This traps the dust and dissolves the salt.
-
Neutralization & Cleanup: Wipe the area with the damp pads, working from the outside of the spill toward the center. Place all contaminated pads and the outer layer of your nitrile gloves into a designated solid waste container.
-
Disposal Routing: Label the waste container clearly as "Hazardous Solid Waste: Pyrrolidine Derivative / Irritant (CAS 1609388-59-1)". Do not mix with heavy metal waste or strong oxidizers. Route to your EHS department for incineration according to institutional guidelines [2].
Operational Workflow Visualization
The following diagram maps the logical progression of handling Methyl (4R)-4-amino-1-methyl-L-prolinate, emphasizing the critical safety checkpoints.
Operational workflow for handling Methyl (4R)-4-amino-1-methyl-L-prolinate safely.
References
-
Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at: [Link]
-
MolPort Database. "methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate dihydrochloride (CAS: 1609388-59-1)." MolPort Chemical Marketplace. Available at: [Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
